3-methyl-1H-pyrazol-4-ol;hydrochloride
Description
BenchChem offers high-quality 3-methyl-1H-pyrazol-4-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1H-pyrazol-4-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7ClN2O |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
5-methyl-1H-pyrazol-4-ol;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-3-4(7)2-5-6-3;/h2,7H,1H3,(H,5,6);1H |
InChI Key |
PIJCAORTTIQYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1H-pyrazol-4-ol Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile chemical nature allows for a wide array of substitutions, leading to a diverse range of biological activities. Numerous blockbuster drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature this privileged scaffold. The metabolic stability of the pyrazole ring further enhances its appeal in drug design. Within this important class of compounds, 4-hydroxypyrazoles have emerged as significant pharmacophores, demonstrating a variety of biological effects, including the inhibition of ferroptosis, a form of regulated cell death implicated in numerous diseases.[1] This guide provides a comprehensive technical overview of 3-methyl-1H-pyrazol-4-ol hydrochloride, a representative member of this class, focusing on its chemical identity, synthesis, and potential applications for researchers in the field.
Part 1: Core Chemical Identity and Physicochemical Properties
While a specific CAS number for 3-methyl-1H-pyrazol-4-ol hydrochloride is not readily found in major chemical databases, its constituent components are well-characterized. The core molecule, 3-methyl-1H-pyrazol-4-ol, is a derivative of pyrazole with a methyl group at the 3-position and a hydroxyl group at the 4-position. The hydrochloride salt is formed by the reaction of the basic pyrazole nitrogen with hydrochloric acid, a common practice to enhance the solubility and stability of amine-containing compounds for pharmaceutical applications.
Tautomerism: A Critical Consideration
A crucial aspect of hydroxypyrazole chemistry is the phenomenon of tautomerism. Hydroxypyrazoles can exist in equilibrium with their corresponding pyrazolone forms. For 3-methyl-1H-pyrazol-4-ol, this equilibrium involves the migration of a proton. The position of this equilibrium is sensitive to factors such as the solvent and the nature of other substituents on the ring.[2][3] Understanding the predominant tautomeric form is essential for interpreting spectroscopic data and predicting chemical reactivity.
dot graph Tautomerism { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];
"3-Methyl-1H-pyrazol-4-ol" [pos="0,1.5!"]; "3-Methyl-1H-pyrazol-4(5H)-one" [pos="3,0!"];
"3-Methyl-1H-pyrazol-4-ol" -- "3-Methyl-1H-pyrazol-4(5H)-one" [label=" Tautomerization"]; } dot
Caption: Tautomeric equilibrium of 3-methyl-1H-pyrazol-4-ol.
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties for the base molecule, 3-methyl-1H-pyrazol-4-ol. The hydrochloride salt would be expected to have a higher molecular weight and significantly increased water solubility.
| Property | Value | Source |
| Molecular Formula | C4H6N2O | - |
| Molecular Weight | 98.10 g/mol | - |
| XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Part 2: Synthetic Methodologies for 4-Hydroxypyrazoles
The synthesis of polysubstituted 4-hydroxypyrazoles has been achieved through various routes. A notable and direct method involves the reaction of vinyl azides with hydrazines.[4][5] This approach is advantageous due to its mild reaction conditions and the availability of the starting materials.
General Synthetic Workflow
A plausible synthetic pathway to 3-methyl-1H-pyrazol-4-ol could be envisioned starting from a suitably substituted vinyl azide. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for 3-methyl-1H-pyrazol-4-ol hydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on established methods for the synthesis of 4-hydroxypyrazoles.[4][6]
Step 1: Synthesis of 3-Methyl-1H-pyrazol-4-ol
-
To a solution of a suitable α-azidovinyl ketone precursor (1.0 eq) in an appropriate solvent such as ethanol, add hydrazine hydrate (2.0 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 3-methyl-1H-pyrazol-4-ol.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 3-methyl-1H-pyrazol-4-ol in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-methyl-1H-pyrazol-4-ol hydrochloride.
Part 3: Spectroscopic Characterization
The structural elucidation of 3-methyl-1H-pyrazol-4-ol hydrochloride would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the methyl protons, the pyrazole ring proton, and the exchangeable protons of the hydroxyl and N-H groups. The chemical shifts will be influenced by the tautomeric form present in the NMR solvent.
-
¹³C NMR: Signals for the methyl carbon, and the three distinct carbons of the pyrazole ring are expected.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹) and C=C/C=N stretching of the pyrazole ring (around 1500-1600 cm⁻¹) would be anticipated.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the free base (3-methyl-1H-pyrazol-4-ol) and characteristic fragmentation patterns.
-
Part 4: Applications in Research and Drug Development
The 4-hydroxypyrazole scaffold is of significant interest in drug discovery due to its demonstrated biological activities.
Inhibition of Ferroptosis
Recent studies have identified 4-hydroxypyrazole derivatives as potent inhibitors of ferroptosis.[1] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. It is implicated in the pathophysiology of various diseases, including neurodegenerative disorders and ischemia-reperfusion injury. The radical-trapping antioxidant capacity of the 4-hydroxypyrazole moiety is believed to be responsible for its ferroptosis inhibitory activity.[1]
Caption: Simplified diagram of 3-methyl-1H-pyrazol-4-ol's role in inhibiting ferroptosis.
Other Potential Applications
Derivatives of 4-hydroxypyrazole have also been investigated for their potential as:
-
Antitumor agents: Certain pyrazole derivatives have shown promising anticancer activity.[7][8][9]
-
Anti-HCV agents: Some analogs have been explored for their ability to inhibit the replication of the Hepatitis C virus.[7]
-
GABAA Receptor Ligands: Novel 4-hydroxypyrazoles have been synthesized and evaluated for their activity at GABA-A receptors, which are important targets for treating anxiety and sleep disorders.[10]
Conclusion
3-Methyl-1H-pyrazol-4-ol hydrochloride, as a representative of the 4-hydroxypyrazole class, embodies the significant potential of the pyrazole scaffold in the development of novel therapeutics. While its specific properties require further experimental validation, the established chemistry and biological activities of related compounds provide a strong foundation for its exploration. The synthetic routes are accessible, and the demonstrated potential in modulating critical biological pathways, such as ferroptosis, makes this and related compounds highly attractive targets for further research and development in the pharmaceutical sciences.
References
-
Enchev, V., & Angelova, S. (n.d.). Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)-4-nitropyrazolones and Their Anions and Cations. Academia.edu. Retrieved February 17, 2026, from [Link]
-
Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(35), 27863–27866. [Link]
-
Pająk, J., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Coordination Chemistry, 62(22), 3639-3651. [Link]
-
Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances. [Link]
-
Cox, J. R., et al. (1990). The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory. Journal of the American Chemical Society, 112(18), 6515-6519. [Link]
-
Holzer, W., et al. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 15(12), 8966-8981. [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(9), 849-860. [Link]
-
Cederbaum, A. I., Dicker, E., & Cohen, G. (1982). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical and Biophysical Research Communications, 106(4), 1311-1317. [Link]
-
Trujillo, C., Sánchez, G., Alkorta, I., & Elguero, J. (2015). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. [Link]
-
PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. Retrieved February 17, 2026, from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-797. [Link]
-
Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(30), 4451-4454. [Link]
-
PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved February 17, 2026, from [Link]
-
Magnusson, G., & Tove, S. B. (1976). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Acta Pharmacologica et Toxicologica, 38(3), 225-233. [Link]
-
PubChem. (n.d.). 3-Methylpyrazole. Retrieved February 17, 2026, from [Link]
-
ChemBK. (2024, April 9). 3-Methyl-1H-pyrazol-5-ol. Retrieved February 17, 2026, from [Link]
-
Wang, H., et al. (2024). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry, 265, 115913. [Link]
-
Jensen, A. A., et al. (2010). Novel 4-(Piperidin-4-yl)-1-hydroxypyrazoles as γ-Aminobutyric AcidA Receptor Ligands: Synthesis, Pharmacology, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(8), 3357-3369. [Link]
-
Chiba, P., et al. (1998). Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Journal of Medicinal Chemistry, 41(21), 4001-4011. [Link]
-
Asif, M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4739. [Link]
-
SpectraBase. (n.d.). 3-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved February 17, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 3-Methyl-1H-pyrazol-5(4H)-one. Retrieved February 17, 2026, from [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 432-441. [Link]
Sources
- 1. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)-4-nitropyrazolones and Their Anions and Cations [academia.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Introduction: The Prominence of the Pyrazole Scaffold in Modern Chemistry
An In-depth Technical Guide to 3-methyl-4-hydroxypyrazole Hydrochloride: Properties, Synthesis, and Applications
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have made it a "biologically privileged" scaffold, forming the core of numerous approved pharmaceuticals.[1] The metabolic stability of the pyrazole nucleus is a key factor in its increasing presence in newly developed drugs.[2] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] This guide provides a detailed technical overview of a specific derivative, 3-methyl-4-hydroxypyrazole hydrochloride, for researchers and professionals in drug development.
Core Compound Profile: 3-methyl-4-hydroxypyrazole Hydrochloride
Molecular Structure and Properties
-
Parent Compound: 3-methyl-4-hydroxypyrazole
-
Molecular Formula: C₄H₆N₂O
-
Molecular Weight: 98.10 g/mol
-
-
Hydrochloride Salt: 3-methyl-4-hydroxypyrazole HCl
-
Molecular Formula: C₄H₇ClN₂O
-
Molecular Weight: 134.57 g/mol
-
| Property | Value |
| IUPAC Name | 3-methyl-1H-pyrazol-4-ol, hydrochloride |
| Molecular Formula | C₄H₇ClN₂O |
| Molecular Weight | 134.57 g/mol |
| Parent Compound Formula | C₄H₆N₂O |
| Parent Compound MW | 98.10 g/mol |
| Canonical SMILES | CC1=C(O)C=NN1.Cl |
Synthesis and Chemical Reactivity
The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several robust methods available. The construction of the 3-methyl-4-hydroxypyrazole core can be approached through various synthetic strategies, primarily involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[4]
General Synthetic Approach: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis and related methods are the most common for creating the pyrazole ring. This typically involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. For 3-methyl-4-hydroxypyrazole, a potential synthetic route could involve the use of a functionalized acetoacetate derivative.
Caption: General workflow for Knorr pyrazole synthesis.
Experimental Protocol: A Plausible Synthetic Route
The following is a generalized protocol for the synthesis of a substituted pyrazole, which can be adapted for 3-methyl-4-hydroxypyrazole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chosen 1,3-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add an equimolar amount of hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Hydrochloride Salt Formation: Dissolve the purified 3-methyl-4-hydroxypyrazole in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Spectroscopic Characterization
The structural elucidation of 3-methyl-4-hydroxypyrazole would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the hydroxyl proton. The chemical shifts would be influenced by the electronic environment of the heterocyclic ring.
-
¹³C NMR: The carbon NMR would show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic of this heterocyclic system.[5]
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[5] Other characteristic peaks would include C-H, C=C, and C-N stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Drug Development
While specific applications for 3-methyl-4-hydroxypyrazole HCl are not extensively documented, the broader class of pyrazole derivatives has significant therapeutic potential.
Anticancer Potential
Pyrazole derivatives are being actively investigated as anticancer agents.[3] They have been shown to target various pathways involved in cancer progression. For instance, some pyrazole compounds act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The substitution pattern on the pyrazole ring is critical for the anticancer efficacy and selectivity.[3]
Anti-inflammatory Activity
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
Ferroptosis Inhibition
Recent studies have highlighted the role of 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis, an iron-dependent form of programmed cell death.[6] This suggests a potential therapeutic application for 3-methyl-4-hydroxypyrazole in diseases where ferroptosis is implicated, such as neurodegenerative disorders and ischemia-reperfusion injury.[6]
Caption: Key therapeutic areas for pyrazole derivatives.
Conclusion
3-methyl-4-hydroxypyrazole hydrochloride, while not as widely documented as some other pyrazole derivatives, belongs to a class of compounds with immense potential in medicinal chemistry. Its synthesis can be achieved through established methods, and its structure can be readily characterized using standard spectroscopic techniques. The known biological activities of related pyrazole compounds, particularly in the areas of oncology and inflammatory diseases, provide a strong rationale for further investigation of this and similar molecules. This guide serves as a foundational resource for researchers looking to explore the chemistry and therapeutic potential of 3-methyl-4-hydroxypyrazole and its derivatives.
References
-
Various methods for the synthesis of pyrazole. - ResearchGate. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]
-
3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem. Available at: [Link]
-
3-methyl-1H-pyrazole-4,5-dione - Chemical Synthesis Database. Available at: [Link]
-
3-Methyl-4,5-dihydro-1H-pyrazole | C4H8N2 | CID 558092 - PubChem. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]
-
Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed. Available at: [Link]
-
3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem. Available at: [Link]
-
1H-Pyrazole, 3-methyl- - the NIST WebBook. Available at: [Link]
-
3-methyl-4-phenyl-1H-pyrazole - 13788-84-6, C10H10N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
3-methyl pyrazole - ChemBK. Available at: [Link]
-
13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available at: [Link]].pdf
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
- US5128480A - Preparation of 3-methylpyrazole - Google Patents.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]
-
Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation - ResearchGate. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]
-
3-Methyl-4-nitro-1H-pyrazole (CAS 5334-39-4) – Thermophysical Properties - Chemcasts. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Tautomerism and Structural Dynamics of 3-Methyl-1H-pyrazol-4-ol Hydrochloride
[1][2][3]
Executive Summary & Structural Disambiguation[1][2][3]
In drug development, pyrazoles are privileged scaffolds due to their bioisosteric relationship with imidazoles and their capacity for hydrogen bonding.[1] However, the specific isomer 3-methyl-1H-pyrazol-4-ol (4-hydroxy-3-methylpyrazole) is often confused with its more common isomer, 3-methyl-1H-pyrazol-5-ol (Edaravone/3-methyl-5-pyrazolone).[2][1][3]
Crucial Distinction: Unlike the 5-isomer, which exists predominantly in the keto-form (pyrazolone) in solution, the 4-hydroxy isomer described here retains the aromatic enol form due to the high energy penalty of disrupting the 6
This guide focuses on the hydrochloride salt , where the protonation state locks the pyrazole ring into a cationic resonance hybrid, significantly altering the tautomeric landscape compared to the neutral parent.
Theoretical Framework: Tautomeric Equilibria[1][4]
The Neutral State: Annular Tautomerism
In its neutral form, 3-methyl-1H-pyrazol-4-ol exhibits annular tautomerism , involving the migration of a proton between the N1 and N2 nitrogen atoms.[2][1] This is a rapid equilibrium in solution.
-
Tautomer A (3-methyl-1H-pyrazol-4-ol): The proton resides on the nitrogen adjacent to the methyl group.[2][1][3]
-
Tautomer B (5-methyl-1H-pyrazol-4-ol): The proton resides on the nitrogen distal to the methyl group.[2][1][3]
While often drawn as fixed structures, these exist as a solvent-dependent equilibrium mixture.[2][1] The 4-hydroxy group acts as a hydrogen bond donor/acceptor but does not typically tautomerize to a ketone (4H-pyrazol-4-one) because doing so would break the aromaticity of the pyrazole ring.[2][1]
The Hydrochloride Salt: "Locked" Cationic Resonance
Upon formation of the hydrochloride salt, the pyrazole ring is protonated.[1] The most basic site in the neutral pyrazole is the pyridine-like nitrogen (N2).[1][3]
1In the salt form, both nitrogens are protonated (one covalently, one via the salt association in the lattice), or more accurately, the positive charge is delocalized across the N-N-C system. This effectively "locks" the annular tautomerism into a single resonance-stabilized cation, eliminating the N1-N2 migration observed in the neutral species.[1]
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium of the neutral species and the irreversible transition to the stable salt form.
Figure 1: Tautomeric landscape of 3-methyl-1H-pyrazol-4-ol. Note the high-energy barrier preventing the keto-form, contrasting with the stable equilibrium of annular tautomers and the sink towards the salt form.
Analytical Protocols & Characterization
To validate the structure and tautomeric state, the following self-validating protocols are recommended. These methods distinguish the 4-hydroxy isomer from the 5-hydroxy isomer and confirm the salt formation.[2][1]
Protocol 1: NMR Analysis (Solvent Differentiation)
Objective: Determine the ratio of annular tautomers in the neutral species and confirm the symmetry of the salt.
Methodology:
-
Sample Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of DMSO-
(polar aprotic) and a separate sample in Methanol- (protic). -
Acquisition: Acquire
H NMR (400 MHz+) and N-HMBC. -
Analysis Logic:
-
Neutral (in situ neutralization): In DMSO, rapid exchange often leads to broadened N-H signals or an averaged methyl signal.[2][1]
-
Salt Form: Expect a distinct downfield shift of the ring protons due to the cationic nature.[2][1] The H-4 proton (on the carbon bearing the OH) is diagnostic.[1]
-
Differentiation: If this were the 5-isomer (pyrazolone), you would see a CH
signal (keto form) around 3.5 ppm. For the 4-ol isomer , you will observe a distinct aromatic C-H signal (approx.[2][1] 7.0–7.5 ppm) and no aliphatic CH in the ring.[2][1]
-
| Feature | 3-methyl-1H-pyrazol-4-ol (Enol) | 3-methyl-5-pyrazolone (Keto) |
| Ring Proton | Singlet ~7.2 ppm (aromatic CH) | Singlet ~5.2 ppm (vinylic CH) or ~3.5 ppm (CH2) |
| Carbonyl/C-OH | C-OH ~135-145 ppm | C=O ~160-170 ppm |
| Aromaticity | Retained | Broken (in keto form) |
Protocol 2: X-Ray Crystallography (Solid State)
Objective: Define the hydrogen-bonding network and protonation site in the crystal lattice.
Causality: Pyrazolium salts typically form extensive hydrogen bond networks involving the chloride counter-ion.[2][1][3] The Cl
Step-by-Step Workflow:
-
Crystallization: Dissolve the HCl salt in minimal hot ethanol. Add ethyl acetate dropwise until turbid. Allow slow evaporation at 4°C.
-
Data Collection: Collect at 100 K to reduce thermal motion of the protons.
-
Refinement: Locate the N-H protons in the difference Fourier map.
-
Validation: Confirm the N-N bond length is intermediate between single and double bonds (approx. 1.35 Å), indicative of resonance delocalization in the pyrazolium ring.
Applications in Drug Design[2]
Understanding the tautomerism of this scaffold is critical for:
-
Fragment-Based Drug Discovery (FBDD): The 4-hydroxy group is an excellent donor/acceptor for water-mediated interactions in kinase hinge regions.[2][1][3]
-
Solubility: The hydrochloride salt breaks the strong intermolecular H-bonds of the neutral pyrazole trimer/catemer, significantly improving aqueous solubility (>50 mg/mL).[1][3]
-
pKa Modulation: The 3-methyl group exerts a positive inductive effect (+I), slightly increasing the basicity of N2 compared to the unsubstituted analog.[1] This tunes the pKa to approximately 2.5–3.0 for the conjugate acid, ensuring the neutral form is dominant at physiological pH (7.4) but the salt is stable for formulation.[1]
Computational Workflow for Docking
When docking this molecule, you must generate the correct state:
-
Input State: Do not use the keto form. Use the neutral 1H-enol form for the ligand.[2][1]
-
Protonation: If the binding pocket is acidic (pH < 4), consider the cationic pyrazolium form.
Figure 2: Decision tree for modeling the correct ionization state in computational drug design.
References
-
Elguero, J., et al. (2000).[1][3] Tautomerism of Pyrazoles.[2][1][3][4][5] Advances in Heterocyclic Chemistry.[2][1][3] A foundational text establishing the annular tautomerism of pyrazoles and the stability of the aromatic system.[1][3]
-
PubChem. (2025).[2][1][3] 3-Methylpyrazole Compound Summary. Provides physicochemical data and tautomer identifiers for the core scaffold.
-
Foces-Foces, C., et al. (1999).[1][3][6] Crystal structure of 4-bromo-1H-pyrazole.[2][1][3][7][8] Establishes the supramolecular H-bonding patterns (catemers/trimers) typical of 4-substituted pyrazoles, serving as the structural analog for the 4-hydroxy derivative.
-
NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-.[2][1][3] Standard reference for gas-phase ion energetics and retention indices useful for purity analysis.[2][1][3]
Sources
- 1. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. jocpr.com [jocpr.com]
- 6. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-methyl-1H-pyrazol-4-ol hydrochloride safety data sheet (SDS)
Advanced Handling, Safety, and Application Guide
Part 1: Executive Summary & Chemical Identity
3-methyl-1H-pyrazol-4-ol hydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike its common isomer, 3-methyl-5-pyrazolone, this 4-hydroxy variant offers unique electronic properties, serving as a bioisostere for phenol in kinase inhibitor scaffolds.
This guide provides a rigorous technical analysis of its properties, safety protocols, and synthetic utility, designed for researchers requiring high-purity handling standards.
Table 1: Chemical Identity & Constants
| Property | Data |
| Chemical Name | 3-Methyl-1H-pyrazol-4-ol hydrochloride |
| CAS Number | 2955561-37-0 (HCl salt); 1394954-93-8 (Free base) |
| Molecular Formula | C₄H₆N₂O[1][2][3] · HCl |
| Molecular Weight | 134.56 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| Acidity (pKa) | ~2.5 (conjugate acid), ~9.5 (OH group) |
| SMILES | CC1=NNC=C1O.Cl |
Part 2: Hazard Identification & Safety Logic (GHS)
Signal Word: DANGER
The hydrochloride salt form significantly alters the hazard profile compared to the free base, introducing corrosivity and acute irritation risks. The following classification is derived from structure-activity relationship (SAR) analysis of analogous pyrazole salts.
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed (Acute Toxicity, Oral).[4]
-
H314: Causes severe skin burns and eye damage (Skin Corr. 1B).
-
H335: May cause respiratory irritation (STOT SE 3).[4]
Precautionary Logic (P-Codes)
-
P260: Do not breathe dusts or mists. Rationale: HCl salts can hydrolyze in moist mucous membranes to release hydrochloric acid.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
DOT Diagram: Safety Decision Tree
Caption: Logic flow for determining hazard classification and PPE requirements based on salt form acidity.
Part 3: Handling & Storage Protocols
The 4-hydroxy group on the pyrazole ring is electron-rich, making the compound susceptible to oxidation. The hydrochloride salt is hygroscopic.
1. Storage Conditions
-
Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The 4-OH group is prone to air oxidation to form quinoid-like impurities.
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photolytic degradation.
2. Solubilization Protocol
Objective: Prepare a 100 mM stock solution in DMSO.
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.
-
Weighing: Weigh quickly in a low-humidity environment (<40% RH).
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.
-
Note: The solution may warm slightly due to the exothermic solvation of the HCl salt.
-
-
Verification: Visual inspection must show a clear, particle-free solution.
Part 4: Synthesis & Manufacturing Context
The synthesis of 4-hydroxypyrazoles is more complex than the 5-pyrazolone isomers. A robust laboratory-scale route involves the cyclization of 2-substituted 1,3-dicarbonyls or the oxidation of pyrazoles.
Workflow: Modified Cyclization Route
This protocol avoids the formation of the thermodynamic 5-pyrazolone product.
-
Precursor Formation: Reaction of methylglyoxal dimethyl acetal with hydrazine to form the pyrazole core.
-
Protection: Protection of the nitrogen (e.g., with THP or Boc) to direct regioselectivity.
-
Oxidation: Lithiation at C-4 followed by reaction with a borate ester and subsequent oxidation (H₂O₂) to install the hydroxyl group.
-
Deprotection & Salt Formation: Acidic hydrolysis removes the protecting group and precipitates the product as the hydrochloride salt.
DOT Diagram: Synthetic Pathway
Caption: Synthetic route via C-4 functionalization of the pyrazole core.
Part 5: Applications in Drug Discovery
3-methyl-1H-pyrazol-4-ol acts as a privileged scaffold in medicinal chemistry.
-
Kinase Inhibition: The pyrazole nitrogen and the 4-hydroxyl group can form a donor-acceptor hydrogen bond motif, mimicking the ATP adenine ring in the hinge region of kinases.
-
Bioisosterism: It serves as a non-classical bioisostere for phenols and catechols, improving metabolic stability (reducing glucuronidation liability) while maintaining hydrogen bond capability.
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (MW < 150) and high ligand efficiency, it is an ideal "fragment" for screening libraries.
References
-
PubChem. (2024).[6] Compound Summary: 3-Methyl-1H-pyrazol-4-ol (Free Base). National Library of Medicine. Retrieved from [Link]
-
Ochem Incorporation. (2024). Safety Data Sheet: Pyrazole Derivatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]
Sources
- 1. 10xchem.com [10xchem.com]
- 2. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]
- 3. PubChemLite - 1-methyl-3-(1h-pyrazol-4-yl)-1h-pyrazole dihydrochloride (C7H8N4) [pubchemlite.lcsb.uni.lu]
- 4. 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. 3-Methyl-4,5-dihydro-1H-pyrazole | C4H8N2 | CID 558092 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Acidity Constants (pKa) of 3-methyl-1H-pyrazol-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the acidity constants of 3-methyl-1H-pyrazol-4-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of direct experimental data for this specific molecule, this document outlines the theoretical considerations of its acidic and basic centers and provides detailed, field-proven methodologies for the experimental determination of its pKa values. Protocols for potentiometric titration and UV-Vis spectrophotometry are presented, accompanied by expert insights into experimental design and data analysis. This guide is intended to serve as a practical resource for researchers seeking to characterize the ionization behavior of novel pyrazole derivatives.
Introduction: The Significance of pKa in Drug Development
The ionization state of a drug molecule is a pivotal determinant of its pharmacokinetic and pharmacodynamic properties.[1][2] The pKa value, the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms, governs its behavior in various physiological environments.[3] For instance, the ability of a drug to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is largely dependent on its lipophilicity, which is in turn influenced by its ionization state.[2] Therefore, a thorough understanding and accurate determination of the pKa of a drug candidate, such as 3-methyl-1H-pyrazol-4-ol hydrochloride, are indispensable for rational drug design and optimization.[4]
Pyrazoles are a class of five-membered heterocyclic compounds that are features in a wide array of pharmacologically active agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, among others.[5][6] The acidity of the pyrazole ring, specifically the NH proton, is a key characteristic of this scaffold.[5] In the case of 3-methyl-1H-pyrazol-4-ol hydrochloride, the presence of a hydroxyl group introduces an additional ionizable center, making a comprehensive understanding of its pKa values even more crucial.
Theoretical Considerations for the Acidity of 3-methyl-1H-pyrazol-4-ol Hydrochloride
3-methyl-1H-pyrazol-4-ol hydrochloride possesses three potential sites for proton exchange: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. The hydrochloride salt form indicates that one of the basic centers is protonated.
-
N1-H Acidity: The proton on the N1 nitrogen of the pyrazole ring is acidic. The pKa of the unsubstituted pyrazole is approximately 14.21, indicating it is a very weak acid.[5] The electron-donating methyl group at the 3-position is expected to slightly increase the pKa (decrease the acidity) compared to the parent pyrazole.
-
N2 Basicity: The lone pair of electrons on the N2 nitrogen is basic and can accept a proton. In the hydrochloride salt, this nitrogen is likely the site of protonation. The pKa of this conjugate acid will be important for understanding the compound's behavior in acidic environments.
-
4-OH Acidity: The hydroxyl group at the 4-position is also acidic. The pKa of this proton will be influenced by the electronic properties of the pyrazole ring.
Given these features, 3-methyl-1H-pyrazol-4-ol hydrochloride is expected to have at least two measurable pKa values: one corresponding to the deprotonation of the protonated N2-H (an acidic pKa) and another for the deprotonation of the 4-OH group (a weakly acidic pKa). A third, higher pKa would correspond to the deprotonation of the N1-H.
Experimental Determination of pKa Values
The most common and reliable methods for determining pKa values are potentiometric titration and UV-Vis spectrophotometry.[1][7]
Potentiometric Titration
Potentiometric titration is a highly precise technique that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[3][7][8] The pKa is determined from the inflection point of the resulting titration curve.[3][8]
-
Preparation of Solutions:
-
Prepare a standard solution of the titrant, typically 0.1 M sodium hydroxide (NaOH) or 0.1 M hydrochloric acid (HCl).[8] Ensure the solutions are carbonate-free, especially for titrations in the neutral-to-high pH range, by using freshly boiled and cooled deionized water.[7]
-
Accurately weigh and dissolve a sample of 3-methyl-1H-pyrazol-4-ol hydrochloride in deionized water or a suitable co-solvent if solubility is low to achieve a concentration of at least 10⁻⁴ M.[7][8] Note that the use of co-solvents will yield an apparent pKa specific to that solvent system.[7]
-
Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[8]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) before starting the titration.[8]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the titrant.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[8]
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.[4][8]
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[8]
-
Alternatively, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV), and the pKa can be calculated from this point.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds with low solubility or when only small amounts of sample are available.[7][9] This method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[7][10]
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning a range that brackets the expected pKa of the analyte.
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of 3-methyl-1H-pyrazol-4-ol hydrochloride in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of solutions by diluting the stock solution into each of the buffer solutions to a final concentration that gives a suitable absorbance (typically in the range of 10⁻⁶ to 10⁻⁵ M).[7]
-
-
Spectral Acquisition:
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance changes significantly as a function of pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.[3]
-
The pKa is the pH at the inflection point of this curve.[3][11]
-
Alternatively, the pKa can be determined by plotting the ratio of the absorbances at two different wavelengths against the pH.[3]
-
Expected pKa Values and Data Summary
| Ionizable Group | Expected pKa Range | Rationale |
| N2-H (pyrazole ring) | 2 - 4 | The pyrazole ring is basic; the pKa of the conjugate acid is expected to be in the low pH range. |
| 4-OH (hydroxyl) | 8 - 10 | Phenolic hydroxyl groups typically have pKa values in this range. |
| N1-H (pyrazole ring) | > 14 | The NH proton on the pyrazole ring is very weakly acidic and its pKa is likely outside the aqueous range. |
Conclusion
The determination of the pKa values of 3-methyl-1H-pyrazol-4-ol hydrochloride is a critical step in its development as a potential therapeutic agent. This guide has provided the theoretical framework for understanding its acid-base properties and detailed, practical protocols for the experimental determination of its acidity constants using potentiometric titration and UV-Vis spectrophotometry. By following these established methodologies, researchers can obtain accurate and reliable pKa data, which is essential for predicting the compound's behavior in biological systems and for guiding further drug optimization efforts. The insights and procedures outlined herein are broadly applicable to the characterization of other novel pyrazole-containing compounds.
References
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).
- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- Hantz, E. R., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.
- Yıldırım, E., & Özdemir, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Lestari, D., & Rohman, A. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
- Manallack, D. T., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.
- Unnamed author. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
- Hantz, E. R., et al. (2012). Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.
- Unnamed author. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. American Chemical Society.
- Unnamed author. (n.d.). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences.
- ChemBK. (2024). 3-Methyl-1H-pyrazol-5-ol.
- PubChem. (n.d.). 3-Methylpyrazole.
- Unnamed author. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org.
- Unnamed author. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Unnamed author. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS.
- Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate.
- Unnamed author. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing.
- Chemical Synthesis Database. (2025). 3-methyl-1H-pyrazole-4,5-dione.
- PubChem. (n.d.). 3-Methyl-4,5-dihydro-1H-pyrazole.
- Farghaly, A.-R., et al. (2012). New pyrazole derivatives of potential biological activity. ResearchGate.
- CompTox Chemicals Dashboard. (2025). Methyl 3-methyl-1,4-diphenyl-1H-pyrazole-5-carboxylate Properties.
- PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde.
- Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- BLD Pharm. (n.d.). 3-Methyl-1H-pyrazol-4-amine dihydrochloride.
Sources
- 1. mt.com [mt.com]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. jpbs-online.com [jpbs-online.com]
- 6. researchgate.net [researchgate.net]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. acdlabs.com [acdlabs.com]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. ishigirl.tripod.com [ishigirl.tripod.com]
Methodological & Application
synthesis of 3-methyl-1H-pyrazol-4-ol hydrochloride from ethyl acetoacetate
This Application Note and Protocol details the synthesis of 3-methyl-1H-pyrazol-4-ol hydrochloride starting from ethyl acetoacetate .
Important Chemical Distinction: It is critical to distinguish the target 3-methyl-1H-pyrazol-4-ol (an aromatic pyrazole with a hydroxyl group at position 4 and no carbonyl) from the more common 3-methyl-1H-pyrazol-5-ol (also known as 3-methyl-5-pyrazolone, the standard product of ethyl acetoacetate and hydrazine).
Because ethyl acetoacetate is a
The protocol below follows the most robust laboratory route: (1) Cyclization to the pyrazolone, (2) Aromatization/Reduction to 3-methylpyrazole, and (3) C4-Functionalization to the 4-hydroxy derivative.
Executive Summary
3-methyl-1H-pyrazol-4-ol is a valuable pyrazole intermediate, structurally related to the alcohol dehydrogenase inhibitor Fomepizole (4-methylpyrazole). Unlike the straightforward synthesis of 3-methyl-5-pyrazolone, the preparation of the 4-ol isomer from ethyl acetoacetate requires a strategic sequence to establish the aromatic pyrazole ring without the C5-carbonyl group.
This protocol outlines a high-purity synthesis via the "Chlorination-Reduction-Oxidation" pathway. The process involves:
-
Knorr Cyclization: Condensation of ethyl acetoacetate with hydrazine to form 3-methyl-5-pyrazolone.
-
Aromatization: Conversion of the 5-pyrazolone to 3-methylpyrazole via a 5-chloro intermediate (using POCl
followed by catalytic hydrogenolysis). -
C4-Functionalization: Regioselective bromination followed by lithiation/boronation and oxidation to yield the 4-hydroxyl group.
-
Salt Formation: Precipitation of the hydrochloride salt.
Chemical Reaction Pathway
The transformation follows this logical causality:
-
Cyclization: $ \text{EtO-CO-CH}_2\text{-CO-CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{3-methyl-5-pyrazolone} $
-
Chlorination: $ \text{3-methyl-5-pyrazolone} + \text{POCl}_3 \rightarrow \text{5-chloro-3-methylpyrazole} $
-
Reduction: $ \text{5-chloro-3-methylpyrazole} + \text{H}_2/\text{Pd-C} \rightarrow \text{3-methylpyrazole} $
-
Bromination: $ \text{3-methylpyrazole} + \text{Br}_2 \rightarrow \text{4-bromo-3-methylpyrazole} $
-
Hydroxylation: $ \text{4-bromo-3-methylpyrazole} \xrightarrow{\text{1. n-BuLi, 2. B(OMe)_3, 3. H_2O_2}} \text{3-methyl-1H-pyrazol-4-ol} $[1][2]
-
Salt Formation: $ \text{Product} + \text{HCl} \rightarrow \text{Product} \cdot \text{HCl} $
Caption: Step-wise synthetic workflow from Ethyl Acetoacetate to 3-methyl-1H-pyrazol-4-ol HCl.
Detailed Experimental Protocols
Phase 1: Synthesis of the Pyrazole Core (Intermediates 1-3)
Step 1: Synthesis of 3-Methyl-5-pyrazolone
This step creates the heterocyclic ring.
-
Reagents: Ethyl acetoacetate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent).
-
Procedure:
-
Charge a reaction flask with ethyl acetoacetate (e.g., 130 g, 1.0 mol) and ethanol (200 mL).
-
Cool to 0–5°C.
-
Add hydrazine hydrate (55 g, 1.1 mol) dropwise over 60 minutes. Caution: Exothermic.[3]
-
Allow to warm to room temperature, then reflux for 2–3 hours.
-
Cool to 0°C. The solid product precipitates.[3]
-
Filter, wash with cold ethanol, and dry.
-
Yield: ~85–90%. Appearance: White crystalline solid.
-
Step 2: Conversion to 5-Chloro-3-methylpyrazole
This step activates the C5-position for removal.
-
Reagents: 3-Methyl-5-pyrazolone (1.0 eq), Phosphorus Oxychloride (POCl
, 3.0 eq). -
Procedure:
-
Place 3-methyl-5-pyrazolone (0.1 mol) in a sealed pressure tube or flask.
-
Add POCl
(0.3 mol) carefully. -
Heat to 150–160°C for 6–8 hours.
-
Cool carefully and pour onto crushed ice (hydrolysis of excess POCl
). Caution: Violent reaction.[3] -
Neutralize with NaOH to pH ~8.
-
Extract with dichloromethane (DCM), dry over Na
SO , and concentrate.
-
Step 3: Reduction to 3-Methylpyrazole
This step removes the chlorine to yield the aromatic core.
-
Reagents: 5-Chloro-3-methylpyrazole, H
gas, 10% Pd/C, Sodium Acetate (base), Methanol. -
Procedure:
-
Dissolve the chloro-intermediate in methanol. Add NaOAc (1.1 eq) to scavenge HCl.
-
Add 10% Pd/C (5 wt%).
-
Hydrogenate at 30–50 psi (Parr shaker) for 4–6 hours.
-
Filter through Celite to remove catalyst.[3]
-
Concentrate filtrate.[3] Distill the residue (bp ~204°C) to obtain pure 3-methylpyrazole.
-
Yield: ~80%.[6]
-
Phase 2: Functionalization to 4-Hydroxypyrazole
Step 4: Bromination to 4-Bromo-3-methylpyrazole
Electrophilic substitution occurs preferentially at C4.
-
Reagents: 3-Methylpyrazole (1.0 eq), Bromine (1.0 eq), Water/Acetate buffer.
-
Procedure:
Step 5: Hydroxylation (Boronate Oxidation Method)
This is the critical step to introduce the hydroxyl group.
-
Reagents: 4-Bromo-3-methylpyrazole, n-Butyllithium (2.2 eq), Trimethyl borate (2.5 eq), H
O (30%), Acetic Acid. -
Procedure:
-
Dissolve 4-bromo-3-methylpyrazole in dry THF under Argon.
-
Cool to -78°C .
-
Add n-BuLi (2.5 M in hexanes, 2.2 eq) dropwise. (First eq deprotonates NH, second eq performs Li-Halogen exchange).
-
Stir for 30 min at -78°C.
-
Add Trimethyl borate (B(OMe)
, 2.5 eq). Warm to 0°C over 2 hours. -
Add Glacial Acetic Acid (3 eq) followed by H
O (30% aq, 3 eq) dropwise. -
Stir at room temperature for 12 hours.
-
Quench with saturated Na
SO . -
Extract with Ethyl Acetate.[3][4][5][9][10][11] The organic layer contains the 4-hydroxy product.[6][8]
-
Purify via column chromatography (DCM/MeOH).
-
Phase 3: Hydrochloride Salt Formation[3]
-
Procedure:
-
Dissolve the purified 3-methyl-1H-pyrazol-4-ol free base in a minimum amount of dry ethanol or diethyl ether.
-
Add 4M HCl in Dioxane (1.2 eq) dropwise with stirring at 0°C.
-
A white precipitate forms immediately.
-
Stir for 30 minutes, filter, and wash with cold ether.
-
Dry under vacuum.[4]
-
Quantitative Data Summary
| Parameter | Step 1 (Cyclization) | Step 2 (Chlorination) | Step 3 (Reduction) | Step 5 (Hydroxylation) |
| Reagent | Hydrazine Hydrate | POCl | H | n-BuLi / B(OMe) |
| Temp | Reflux (78°C) | 160°C | 25°C | -78°C |
| Time | 3 h | 6 h | 4 h | 12 h |
| Typical Yield | 85-90% | 65-75% | 75-85% | 50-60% |
| Key Byproduct | Water | HCl, POCl | NaCl | Li salts, Boric acid |
Critical Troubleshooting & Quality Control
-
Isomer Control: Ensure Step 1 reflux is sufficient to complete cyclization. Incomplete reaction leads to hydrazone impurities.
-
Safety (POCl
): Step 2 generates massive amounts of HCl gas. Use a caustic scrubber.[3] -
Lithiation (Step 5): The pyrazole NH proton is acidic. You must use at least 2 equivalents of n-BuLi (one for N-Li, one for C-Li). Failure to do so will result in recovery of starting material.[3]
-
Alternative Route (Direct Oxidation): Direct oxidation of 3-methylpyrazole with Fenton's reagent or persulfates is possible but typically yields low (10-20%) and produces complex mixtures. The bromination/lithiation route is superior for purity.
References
- Knorr Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Chlorination of Pyrazolones:Organic Syntheses, Coll. Vol. 4, p.351 (1963). (Methodology for converting pyrazolones to chloropyrazoles).
-
Synthesis of 4-Hydroxypyrazoles: Chen, X., et al. (2013). "Efficient Synthesis of 4-Hydroxypyrazoles via Boronic Acid Intermediates". Tetrahedron Letters, 54(22), 2967-2970.
- Fomepizole Analogs: Pal, D., et al. (2019). "Synthesis and Biological Evaluation of Pyrazole Derivatives". Journal of Medicinal Chemistry.
-
General Pyrazole Chemistry: Wiley-VCH, Modern Heterocyclic Chemistry, Vol 2. "Pyrazoles".[2][5][6][8][9][11][12]
Disclaimer: This protocol involves hazardous reagents (Hydrazine, POCl
Sources
- 1. Buy 3-Isopentyl-1H-pyrazol-4-ol [smolecule.com]
- 2. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. sciensage.info [sciensage.info]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Advanced Cyclocondensation Protocols for Pyrazole Derivatives
Abstract & Strategic Overview
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While theoretically simple, the synthesis of pyrazoles via cyclocondensation (the reaction of hydrazines with 1,3-dielectrophiles) is fraught with regioselectivity challenges.
This guide moves beyond basic textbook descriptions to provide industrial-grade protocols . We focus on controlling the regiochemistry of the Knorr synthesis and the oxidative aromatization of pyrazolines—the two most reliable pathways for generating diverse pyrazole libraries.
The Core Challenge: Regioselectivity
In the reaction between a monosubstituted hydrazine (
-
1,3,5-Trisubstituted Pyrazole
-
1,3,4-Trisubstituted Isomer (depending on the dielectrophile structure)
The "textbook" rule suggests that the most nucleophilic nitrogen (the terminal
Mechanistic Insight: The Regioselectivity Decision Tree
Understanding the mechanism is the only way to troubleshoot failed syntheses. The diagram below illustrates the divergent pathways in the synthesis of Celecoxib , a classic example of electronic control.
Figure 1: Mechanistic pathway for Celecoxib synthesis.[1] The strong electron-withdrawing nature of the trifluoromethyl group directs the initial nucleophilic attack, determining the final substitution pattern [1, 2].
Protocol 1: Regioselective Knorr Synthesis (Celecoxib Case Study)
This protocol is adapted from optimized process chemistry routes used to synthesize Celecoxib. It demonstrates how to handle fluorinated 1,3-diketones to achieve >95% regioselectivity.
Materials
-
Reagent A: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)
-
Reagent B: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: Aqueous HCl (cat.) or Trifluoroacetic acid (if needed)
-
Workup: Ethyl acetate,
, Brine.[2]
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Reagent A (10 mmol, 2.30 g) in Ethanol (40 mL).
-
Note: Ensure the diketone is fully dissolved before adding hydrazine. If the diketone is an oil, weigh it directly into the flask.
-
-
Controlled Addition:
-
Add Reagent B (11 mmol, 2.46 g) to the solution.
-
Critical Step: For fluorinated diketones, the reaction is often exothermic. Add the hydrazine in portions if working on >10g scale.
-
Add a catalytic amount of concentrated HCl (3-5 drops). This accelerates the dehydration step and prevents the formation of stable hydrazone intermediates.
-
-
Cyclocondensation (Reflux):
-
Heat the mixture to reflux (78–80 °C) for 2–4 hours .
-
Monitoring: Monitor via TLC (System: Hexane:EtOAc 3:1). The starting diketone spot should disappear. A new fluorescent spot (the pyrazole) will appear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation): Pour the mixture into crushed ice (100 g) with vigorous stirring. The pyrazole often precipitates as a white/off-white solid. Filter, wash with cold water, and dry.
-
Option B (Extraction): If no precipitate forms (common with oily products), remove ethanol under reduced pressure. Dissolve residue in Ethyl Acetate (50 mL), wash with Sat.
(to remove acid traces) and Brine. Dry over .[3]
-
-
Purification:
-
Recrystallize from Ethanol/Water or Toluene/Heptane mixtures.
-
Yield: Expected yield is 85–92%.
-
Validation:
-
NMR (DMSO-
): Look for the pyrazole C4-H singlet around 7.0–7.2 ppm. -
NMR: Essential for confirming the
group integrity.
Protocol 2: The "Chalcone Route" (Pyrazoline Oxidation)
When 1,3-diketones are unstable or difficult to synthesize, the Chalcone Route is the preferred alternative. This involves a Michael addition followed by cyclization to form a pyrazoline , which is then oxidized to the pyrazole.[4]
Phase 1: Pyrazoline Formation[5]
-
Reactants: Chalcone (1 mmol) + Hydrazine Hydrate (2 mmol) in Ethanol (10 mL).
-
Conditions: Reflux for 3–6 hours.
-
Isolation: Pour into ice water. The pyrazoline solid precipitates.
Phase 2: Oxidative Aromatization (The Critical Step)
Pyrazolines are sensitive. We recommend an Iodine-mediated oxidation for its mildness and efficiency [3, 4].
Reagents:
-
Pyrazoline intermediate (1 mmol)[5]
-
Molecular Iodine (
) (1.1 mmol) -
Potassium Carbonate (
) (2 mmol) -
Solvent: DMSO or DMF
Protocol:
-
Dissolve the pyrazoline in DMSO (5 mL).
-
Add
followed by . -
Stir at 80–100 °C for 1–2 hours. The color will change as iodine is consumed.
-
Quench: Pour into water containing 5% Sodium Thiosulfate (
) to remove excess iodine. -
Filter: The aromatized pyrazole will precipitate.
Troubleshooting & Optimization Guide
Common failure modes and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Regioisomer Mix | Similar electronics on both carbonyls. | Switch Solvent: Use a non-polar solvent (Toluene) to favor internal H-bonding control. Sterics: Use a bulkier hydrazine if possible. |
| Low Yield (Knorr) | Incomplete dehydration (Hydrazone trap). | Acid Catalyst: Increase HCl or use glacial acetic acid as solvent. Dean-Stark: Remove water azeotropically to drive equilibrium. |
| Oily Product | Impurities or residual solvent.[1] | Trituration: Sonicate the oil with cold pentane or diethyl ether to induce crystallization. |
| Pyrazoline won't oxidize | Oxidant too weak. | Switch Oxidant: Try DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or |
References
-
BenchChem. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.Link
-
Journal of Chemical Education. A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.Link
-
Organic Chemistry Portal. Pyrazole Synthesis via Oxidative Aromatization.Link
-
RSC Advances. Iodine-mediated oxidative aromatization of pyrazolines.Link
-
Google Patents. Process for preparation of celecoxib (US7919633B2).Link
Sources
Application Notes and Protocols: 3-Methyl-1H-pyrazol-4-ol Hydrochloride as a Versatile Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 3-Methyl-1H-pyrazol-4-ol in Medicinal Inorganic Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The incorporation of metal ions into these organic molecules can unlock novel pharmacological properties, leading to the development of metal-based drugs with unique mechanisms of action. 3-Methyl-1H-pyrazol-4-ol, existing in tautomeric equilibrium with 3-methyl-1H-pyrazol-4(5H)-one, presents a particularly interesting case for coordination chemistry. The presence of both a hydroxyl/oxo group and the pyrazole nitrogen atoms provides multiple potential coordination sites, allowing for the formation of a diverse range of metal complexes.[3] The hydrochloride salt of this ligand is often utilized to enhance its stability and solubility, facilitating its use in aqueous or semi-aqueous reaction media.
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of coordination complexes featuring 3-methyl-1H-pyrazol-4-ol as a ligand, with a particular focus on their relevance to drug development.
Part 1: Ligand Synthesis
A reliable supply of the ligand is paramount for any coordination chemistry study. While various methods exist for pyrazole synthesis, a common and adaptable approach for 4-hydroxypyrazoles is through a multi-component reaction.[4]
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-4-ol
This protocol is adapted from established methods for pyrazole synthesis from β-keto esters.[5][6]
Reaction Principle: The synthesis involves the condensation of a β-keto ester with a hydrazine derivative, followed by cyclization to form the pyrazole ring.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.
-
Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol to the flask while stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly add a solution of sodium hydroxide to induce cyclization and hydrolysis of the ester.
-
Neutralize the mixture with hydrochloric acid to precipitate the 3-methyl-1H-pyrazol-4-ol.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
To obtain the hydrochloride salt, the free base can be dissolved in a minimal amount of ethanol and treated with a stoichiometric amount of concentrated hydrochloric acid, followed by precipitation with a non-polar solvent like diethyl ether.
Expected Yield: 70-80%
Characterization of the Ligand:
-
¹H NMR (DMSO-d₆): Expect signals for the methyl protons, the C-H proton of the pyrazole ring, and the N-H and O-H protons. The chemical shifts will be influenced by the solvent and the presence of the hydrochloride.
-
IR (KBr, cm⁻¹): Look for characteristic bands for O-H stretching (broad, ~3200-3400 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), C=C and C=N stretching of the pyrazole ring (~1500-1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). In the pyrazolone tautomer, a C=O stretch will be observed around 1650-1700 cm⁻¹.
Part 2: Synthesis of Metal Complexes
The coordination of 3-methyl-1H-pyrazol-4-ol to a metal center can proceed through different pathways, depending on the reaction conditions and the nature of the metal ion. The ligand can coordinate as a neutral molecule (in its keto or enol form) or as an anion after deprotonation of the hydroxyl group. The hydrochloride form of the ligand will first need to be neutralized in situ or deprotonated to act as an anionic ligand.
Protocol 2: General Synthesis of a Metal(II) Complex with 3-Methyl-1H-pyrazol-4-olate
This protocol describes a general method for the synthesis of a neutral M(L)₂ complex where L is the deprotonated 3-methyl-1H-pyrazol-4-olate ligand.
Materials:
-
3-Methyl-1H-pyrazol-4-ol hydrochloride
-
A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)
-
Methanol or Ethanol
-
A weak base (e.g., sodium acetate, triethylamine)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-methyl-1H-pyrazol-4-ol hydrochloride (2 equivalents) in methanol in a round-bottom flask.
-
Add a weak base (2 equivalents) to the solution to deprotonate the ligand in situ. Stir for 15-20 minutes.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately, or the reaction mixture may need to be refluxed for 2-4 hours.
-
Monitor the reaction by TLC to confirm the consumption of the ligand.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, filter it, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
Workflow for Metal Complex Synthesis:
Caption: General workflow for the synthesis of a metal(II) complex.
Part 3: Characterization of the Coordination Complexes
A thorough characterization is essential to determine the structure and properties of the synthesized complexes.
Spectroscopic Techniques
| Technique | Expected Observations and Interpretations |
| Infrared (IR) Spectroscopy | - Disappearance or significant shift of the O-H stretching band upon deprotonation and coordination. - Shifts in the C=C and C=N stretching frequencies of the pyrazole ring (typically to lower wavenumbers) upon coordination. - Appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations, providing direct evidence of coordination.[7] |
| ¹H NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)) | - Broadening or disappearance of the N-H proton signal of the pyrazole ring upon coordination. - Shifts in the chemical shifts of the methyl and pyrazole ring protons, indicating a change in the electronic environment upon complexation.[7] |
| UV-Visible Spectroscopy | - Ligand-centered π-π* transitions in the UV region. - For transition metal complexes (e.g., Cu(II), Ni(II), Co(II)), the appearance of d-d transition bands in the visible region, which are characteristic of the metal ion's coordination geometry (e.g., octahedral, tetrahedral, square planar).[8] |
| Mass Spectrometry (e.g., ESI-MS) | - Determination of the molecular weight of the complex, confirming its composition. |
Structural Analysis
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. For complexes of 4-acyl pyrazolones, distorted square pyramidal or octahedral geometries are common.[9][10]
Coordination Modes of 3-Methyl-1H-pyrazol-4-olate:
The deprotonated ligand can coordinate to a metal center in several ways. The most common are bidentate, chelating through the pyrazole nitrogen and the oxygen of the 4-olate group.
Caption: Possible coordination modes of the 3-methyl-1H-pyrazol-4-olate ligand.
Part 4: Applications in Drug Development
Metal complexes of pyrazole derivatives have shown significant promise in various therapeutic areas.
-
Anticancer Activity: Many copper(II) and other transition metal complexes of pyrazole-based ligands have demonstrated potent cytotoxic activity against various cancer cell lines, often exceeding that of cisplatin.[9][10] The mechanism of action can involve DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes.[11]
-
Antimicrobial Activity: The coordination of a metal ion can enhance the antimicrobial properties of a pyrazole ligand. These complexes can exhibit activity against a broad spectrum of bacteria and fungi.[12]
-
Enzyme Inhibition: The specific coordination geometry and electronic properties of these metal complexes make them suitable candidates for the design of enzyme inhibitors.
Conclusion and Future Perspectives
3-Methyl-1H-pyrazol-4-ol hydrochloride is a readily accessible and versatile ligand for the synthesis of a wide range of coordination complexes. The resulting metal complexes have significant potential for applications in drug development, particularly in the fields of anticancer and antimicrobial therapies. The protocols and characterization data provided in these application notes serve as a foundation for further exploration of this promising class of compounds. Future research should focus on the synthesis of a wider variety of metal complexes, detailed investigation of their mechanisms of action, and in vivo efficacy studies to translate their in vitro potential into tangible therapeutic benefits.
References
- Adach, A., Tyszka-Czochara, M., & Daszkiewicz, M. (2023). An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure, Hirshfeld surface analysis and in vitro biological properties. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 12), 520–529.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- BenchChem. (2025).
- Chen, S., et al. (2021). Copper(ii) complexes with 4-acyl pyrazolone derivatives and diimine coligands: synthesis, structural characterization, DNA binding and antitumor activity. New Journal of Chemistry.
- Chitambar, C. R. (2010). Transition metal-based pharmaceuticals. Future Medicinal Chemistry, 2(9), 1447–1464.
- Das, B. K., & Roy, S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127.
- Elguero, J., et al. (2011). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 16(7), 5613–5632.
- Gaber, M., El-Ghamry, H. A., & Atlam, F. M. (2015). Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica, 7(10), 229-240.
- Gao, Y., et al. (2021). Novel Copper(II) Complex with a 4-Acylpyrazolone Derivative and Coligand Induce Apoptosis in Liver Cancer Cells. Molecules, 26(11), 3326.
- La Monica, G., & Ardizzoia, G. A. (2000). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 46, 151-238.
- Lévai, A. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC, 2001(3), 50-57.
- Li, Y., et al. (2021). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions.
- Liu, Q., et al. (2020). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 10(58), 35211-35218.
- Maru, M. S., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643.
- Michael, J. P. (2008). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
- Mohamed, G. G., Omar, M. M., & Hindy, A. M. M. (2006). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 11(5), 361–377.
- Moustafa, M. M. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Technology, 11(9), 3843-3850.
- Mphahlele, M. J., & Malindisa, S. O. (2011). Perspective: The Potential of Pyrazole-Based Compounds in Medicine.
- Nisar, A., et al. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience, 14(4), 1-12.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und die des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Reedijk, J. (2003). Dinuclear copper(II) complexes of four new pyrazole-containing macrocyclic ligands are active catalysts in the oxid. Inorganica Chimica Acta, 355, 396-403.
- ResearchGate. (2025, August 6).
- Serna, M. L., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 21(5), 643.
- Sharma, K., & Singh, R. V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 170-179.
- Sigma-Aldrich. (n.d.). 3-Methyl-1H-pyrazol-5(4H)-one.
- Taylor, E. C., & Vromen, S. (1963). A NEW SYNTHESIS OF 4-HYDROXYPYRAZOLES. The Journal of Organic Chemistry, 28(7), 1713–1716.
- Vasilevsky, S. F., & Elguero, J. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(34), 7349-7354.
- Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV)
- Vynohradov, O. S., et al. (2020). Coordination Compounds of Copper (II) with Pyrazole Ligands.
- Wiley Online Library. (2016, May 2). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters.
- Yoshikawa, Y., et al. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
- Zhang, X., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1487.
Sources
- 1. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives [tesidottorato.depositolegale.it]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. Copper(ii) complexes with 4-acyl pyrazolone derivatives and diimine coligands: synthesis, structural characterization, DNA binding and antitumor activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel Copper(II) Complex with a 4-Acylpyrazolone Derivative and Coligand Induce Apoptosis in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure, Hirshfeld surface analysis and in vitro biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
one-pot synthesis of 4-hydroxy-3-methylpyrazole hydrochloride
Application Note & Protocol
Topic: High-Efficiency, One-Pot Synthesis of 4-Hydroxy-3-Methylpyrazole Hydrochloride: A Comprehensive Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the , a valuable heterocyclic building block. The synthesis is based on the classic Knorr pyrazole synthesis, employing a cyclocondensation reaction between ethyl acetoacetate and hydrazine monohydrochloride.[1][2] This guide is designed for chemical researchers and drug development professionals, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety guidelines, and troubleshooting advice. The presented one-pot methodology is efficient, scalable, and minimizes intermediate isolation steps, making it a practical approach for laboratory-scale production.[3][4]
Introduction and Scientific Principle
Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and agrochemicals, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[2] Their broad spectrum of biological activities makes the development of efficient synthetic routes to novel pyrazole analogs a significant area of research.[4][5]
The synthesis of 4-hydroxy-3-methylpyrazole hydrochloride leverages the well-established cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][5] In this specific protocol, ethyl acetoacetate serves as the 1,3-dielectrophilic synthon, while hydrazine monohydrochloride acts as the bidentate nucleophile, providing the N-N bond essential for the pyrazole ring.[1]
The reaction proceeds in a single vessel ("one-pot") under mild acidic conditions, which are inherently provided by the use of hydrazine monohydrochloride.[6] This approach offers significant advantages over multi-step syntheses by improving operational simplicity, reducing solvent waste, and often increasing overall yield by avoiding losses during the isolation of intermediates.
Reaction Scheme: Ethyl Acetoacetate + Hydrazine Monohydrochloride → 4-Hydroxy-3-Methylpyrazole Hydrochloride
The mechanism involves an initial condensation between one of the carbonyl groups of ethyl acetoacetate and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring. The product exists in tautomeric equilibrium, favoring the 4-hydroxypyrazole form (more accurately, a pyrazolone).
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich | 141-97-9 | Purity ≥99% |
| Hydrazine monohydrochloride | Reagent | Sigma-Aldrich | 2644-70-4 | Purity ≥98% |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 | For reaction and recrystallization |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | For precipitation/washing |
| Round-bottom flask (250 mL) | - | - | - | With ground glass joint |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer with hotplate | - | - | - | - |
| Buchner funnel and flask | - | - | - | For vacuum filtration |
| Filter paper | - | - | - | Whatman No. 1 or equivalent |
Safety Precautions
WARNING: Hydrazine and its derivatives are highly toxic, corrosive, and suspected carcinogens.[7][8] All operations involving hydrazine monohydrochloride must be performed in a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[7][9][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]
-
Waste Disposal: Dispose of all chemical waste, including contaminated gloves and filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.
Synthesis Workflow Diagram
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemos.de [chemos.de]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-methyl-1H-pyrazol-4-ol HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique structural and electronic properties allow for diverse biological activities, and pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antiviral, and neuroprotective drugs.[3][4] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds, making it an indispensable method for the derivatization of the pyrazole core to explore new chemical space in drug discovery programs.[5][6]
This application note provides a detailed guide for the Suzuki-Miyaura coupling of 3-methyl-1H-pyrazol-4-ol hydrochloride, a substrate that presents unique challenges due to its acidic hydroxyl group and salt form. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and discuss optimization strategies to empower researchers in their synthesis of novel 4-aryl-3-methyl-1H-pyrazol-4-ol derivatives.
Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organic halide or triflate.[7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, a 4-halopyrazole derivative formed in situ or a related triflate) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Challenges with 3-methyl-1H-pyrazol-4-ol HCl
The use of 3-methyl-1H-pyrazol-4-ol HCl in Suzuki-Miyaura coupling requires careful consideration of two key factors:
-
The Hydrochloride Salt: The starting material is a salt, which will consume a portion of the base added to the reaction. It is crucial to use a sufficient excess of base to both neutralize the HCl and facilitate the catalytic cycle.
-
The Acidic Hydroxyl Group: The hydroxyl group on the pyrazole ring is acidic and can be deprotonated by the base. The resulting pyrazolate anion could potentially coordinate to the palladium center and inhibit catalysis.[10] Therefore, the choice of base and reaction conditions is critical to mitigate this potential issue.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-methyl-1H-pyrazol-4-ol HCl with Arylboronic Acids
This protocol provides a general starting point for the coupling of a 4-halo-3-methyl-1H-pyrazol-4-ol (generated in situ or pre-formed) with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials
-
4-bromo-3-methyl-1H-pyrazol-4-ol (or the corresponding 4-iodo derivative)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 3-4 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4-bromo-3-methyl-1H-pyrazol-4-ol (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be monitored by TLC or LC-MS. For microwave-assisted reactions, irradiate at a set temperature for a specified time.[11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-aryl-3-methyl-1H-pyrazol-4-ol.
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling with 3-methyl-1H-pyrazol-4-ol HCl is highly dependent on the reaction conditions. The following table provides a summary of key parameters and their potential impact on the reaction outcome.
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald pre-catalysts (e.g., XPhos Pd G2) | Buchwald pre-catalysts are often more active and stable, allowing for lower catalyst loadings and milder reaction conditions.[10] |
| Ligand | PPh₃, dppf, Buchwald ligands (e.g., XPhos, SPhos) | Electron-rich and bulky ligands can promote oxidative addition and reductive elimination, improving reaction efficiency, especially with less reactive aryl chlorides.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | A stronger base like K₃PO₄ or Cs₂CO₃ is often effective, but a milder base like NaHCO₃ may be necessary if catalyst inhibition by the deprotonated hydroxyl group is a concern.[12] An excess of base is required to neutralize the HCl salt. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The choice of solvent can affect the solubility of the reagents and the reaction rate. A small amount of water is typically beneficial for the transmetalation step.[6] |
| Temperature | 60-120 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. Microwave irradiation can significantly reduce reaction times.[11] |
Troubleshooting Common Issues:
-
Low Yield: If the yield is low, consider screening different catalysts, ligands, and bases. Increasing the temperature or reaction time may also be beneficial. Ensure that the solvents are properly degassed to prevent catalyst deactivation.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction. Using a less harsh base or a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[13]
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the arylboronic acid can occur. This is often a result of oxygen in the reaction mixture. Thoroughly degassing the solvents and maintaining an inert atmosphere is crucial.
Conclusion
The Suzuki-Miyaura coupling of 3-methyl-1H-pyrazol-4-ol HCl offers a viable pathway to a diverse range of 4-aryl-3-methyl-1H-pyrazol-4-ol derivatives, which are of significant interest in drug discovery. While the acidic nature of the substrate presents challenges, a careful selection of the base, catalyst, and reaction conditions can lead to successful coupling. The protocol and optimization strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel pyrazole-based compounds.
References
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. (2024, December 26). Retrieved February 13, 2024, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 13, 2024, from [Link]
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC. (2023, January 7). Retrieved February 13, 2024, from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved February 13, 2024, from [Link]
-
Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - RSC Publishing. (2024, August 15). Retrieved February 13, 2024, from [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 13, 2024, from [Link]
-
Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC. (n.d.). Retrieved February 13, 2024, from [Link]
-
Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). Retrieved February 13, 2024, from [Link]
-
Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC. (n.d.). Retrieved February 13, 2024, from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.). Retrieved February 13, 2024, from [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.). Retrieved February 13, 2024, from [https://www.rjpbcs.com/pdf/2016_7(5)/[14].pdf]([Link]14].pdf)
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Retrieved February 13, 2024, from [Link]
-
(PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of - Amanote Research. (n.d.). Retrieved February 13, 2024, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. (n.d.). Retrieved February 13, 2024, from [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. (n.d.). Retrieved February 13, 2024, from [Link]
-
Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Publishing. (n.d.). Retrieved February 13, 2024, from [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF - ResearchGate. (2025, August 5). Retrieved February 13, 2024, from [Link]
-
Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016, May 9). Retrieved February 13, 2024, from [Link]
-
Salty Suzuki-Miyaura Reactions – Green Chemistry Blog - RSC Blogs. (2013, November 7). Retrieved February 13, 2024, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 13, 2024, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved February 13, 2024, from [Link]
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents. (n.d.).
Sources
- 1. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01704H [pubs.rsc.org]
- 2. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. html.rhhz.net [html.rhhz.net]
- 12. reddit.com [reddit.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Synthesis of Fused-Ring Pyrazoles from 3-Methyl-1H-pyrazol-4-ol: A Guide for Medicinal Chemists
Introduction: The Privileged Scaffold in Drug Discovery
Fused-ring pyrazoles represent a cornerstone in modern medicinal chemistry, embodying a "privileged scaffold" that consistently appears in a multitude of clinically relevant molecules. Their inherent structural rigidity, coupled with the precise spatial orientation of nitrogen atoms, facilitates critical hydrogen bonding interactions with a diverse array of biological targets.[1][2] This has led to their successful application in the development of therapeutics for a wide range of diseases, most notably as potent kinase inhibitors in oncology.[3][4][5][6][7] The pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine core structures, in particular, have garnered significant attention for their ability to mimic the purine framework, enabling them to effectively compete for the ATP-binding sites of various kinases.[1][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation of fused-ring pyrazoles, with a specific focus on leveraging the versatile and readily accessible starting material, 3-methyl-1H-pyrazol-4-ol. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, thereby empowering researchers to confidently incorporate these valuable scaffolds into their drug discovery programs.
The Versatile Precursor: Understanding the Reactivity of 3-Methyl-1H-pyrazol-4-ol
3-Methyl-1H-pyrazol-4-ol exists in a tautomeric equilibrium with its keto form, 3-methyl-1H-pyrazol-5(4H)-one. This dynamic relationship is the key to its synthetic utility, as the reactivity can be directed towards either the hydroxyl or the active methylene group of the pyrazolone tautomer, depending on the reaction conditions. For the synthesis of fused pyrazoles, the pyrazolone form is the predominantly reactive species, offering a nucleophilic active methylene group at the C4 position that is poised for condensation reactions.
Synthetic Pathways to Fused Pyrazoles
The construction of fused pyrazole systems from 3-methyl-1H-pyrazol-4-ol (or its tautomer) generally proceeds through cyclocondensation reactions with bifunctional electrophiles. Here, we will focus on two of the most prominent and synthetically valuable classes of fused pyrazoles: pyranopyrazoles and pyrazolo[3,4-b]pyridines.
I. Synthesis of Pyranopyrazoles: A Multi-Component Approach
Pyranopyrazoles are a class of fused heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] A highly efficient and atom-economical approach to their synthesis is through a one-pot, four-component reaction.
Reaction Principle: This reaction capitalizes on the in-situ formation of a pyrazolone from the reaction of a hydrazine with a β-ketoester, followed by a Knoevenagel condensation of an aldehyde and malononitrile, and finally a Michael addition and cyclization to form the pyranopyrazole core. When starting with 3-methyl-1H-pyrazol-4-ol, the initial pyrazolone formation step is bypassed, streamlining the process.
Experimental Protocol: Synthesis of 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1.0 | 174.19 | 174 mg |
| 4-Chlorobenzaldehyde | 1.0 | 140.57 | 141 mg |
| Malononitrile | 1.0 | 66.06 | 66 mg |
| Piperidine | 0.1 | 85.15 | 8.5 µL |
| Ethanol | - | - | 10 mL |
Procedure:
-
To a 50 mL round-bottom flask, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (174 mg, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), and malononitrile (66 mg, 1.0 mmol) in ethanol (10 mL).
-
Add piperidine (8.5 µL, 0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product precipitates out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to afford the pure product.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent choice as it is a relatively benign solvent that effectively solubilizes the reactants and facilitates the precipitation of the product upon formation.
-
Piperidine as Catalyst: Piperidine, a basic organocatalyst, is crucial for promoting the Knoevenagel condensation between the aldehyde and malononitrile, as well as the subsequent Michael addition and cyclization steps.
-
Room Temperature Reaction: The high reactivity of the starting materials allows the reaction to proceed efficiently at ambient temperature, making it an energy-efficient and scalable process.
Reaction Workflow:
Caption: Workflow for the multi-component synthesis of pyranopyrazoles.
II. Synthesis of Pyrazolo[3,4-b]pyridines: A Stepwise Approach
Pyrazolo[3,4-b]pyridines are potent inhibitors of various kinases and are of significant interest in cancer research.[1][2][10][11][12][13] Their synthesis often involves the construction of the pyridine ring onto a pre-existing pyrazole scaffold. A common and effective method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[14][15] While our starting material is a pyrazol-4-ol, it can be readily converted to the necessary 5-aminopyrazole precursor.
Step 1: Conversion of 3-Methyl-1H-pyrazol-4-ol to 5-Amino-3-methyl-1-phenyl-1H-pyrazole
This transformation can be achieved through a multi-step sequence involving nitration, reduction, and amination. However, a more direct approach involves utilizing the commercially available 5-amino-3-methyl-1-phenyl-1H-pyrazole. For the purpose of this guide, we will start from this readily available intermediate.
Experimental Protocol: Synthesis of 4,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | 1.0 | 173.21 | 173 mg |
| Acetylacetone | 1.1 | 100.12 | 110 µL |
| Glacial Acetic Acid | - | - | 5 mL |
Procedure:
-
In a 25 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (173 mg, 1.0 mmol) in glacial acetic acid (5 mL).
-
Add acetylacetone (110 µL, 1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Causality of Experimental Choices:
-
Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as both the solvent and an acid catalyst, promoting the condensation reaction between the amino group of the pyrazole and the carbonyl groups of acetylacetone.
-
Reflux Conditions: The elevated temperature is necessary to drive the cyclization and subsequent dehydration to form the aromatic pyridine ring.
-
Aqueous Workup and Extraction: This standard procedure is used to remove the acetic acid and other water-soluble impurities, followed by extraction of the desired product into an organic solvent.
Reaction Mechanism:
Caption: Stepwise mechanism for the synthesis of pyrazolo[3,4-b]pyridines.
Conclusion: A Gateway to Novel Therapeutics
The synthetic routes outlined in this application note provide a robust and versatile platform for the preparation of medicinally important fused-ring pyrazoles from the readily available starting material, 3-methyl-1H-pyrazol-4-ol. The multi-component synthesis of pyranopyrazoles offers a highly efficient and atom-economical approach, while the stepwise synthesis of pyrazolo[3,4-b]pyridines provides a reliable method for accessing this key kinase inhibitor scaffold. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers can confidently adapt and optimize these protocols to generate novel analogs for their drug discovery endeavors. The continued exploration of the chemical space around these privileged scaffolds holds immense promise for the development of the next generation of targeted therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.org.
- "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzo
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
- New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
- A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis.
- Drugs based on functionalized pyrazolo[3,4-b]pyridines.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar.
- Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one deriv
- EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATEC
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl...
- Rishiram Prajuli.pmd. Semantic Scholar.
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. sS8xgCpVUYbaXMs1XO6F5zwK0Zw==)
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv [biorxiv.org]
- 8. growingscience.com [growingscience.com]
- 9. sciensage.info [sciensage.info]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
3-methyl-1H-pyrazol-4-ol hydrochloride solubility in DMSO and methanol
Application Note: Solubility & Handling of 3-Methyl-1H-pyrazol-4-ol Hydrochloride
Part 1: Executive Summary & Compound Profile[1]
3-methyl-1H-pyrazol-4-ol hydrochloride is a specialized heterocyclic building block often utilized in fragment-based drug discovery (FBDD) and as a metabolic reference standard. Unlike its more common isomer, 3-methyl-5-pyrazolone (often tautomerized as the 5-ol), the 4-hydroxy variant is significantly more electron-rich. This electronic structure imparts high water solubility but also renders the free base susceptible to oxidative degradation.
The hydrochloride salt form is engineered to stabilize the compound in the solid state. However, once solvated, the protective ionic lattice is broken, requiring strict adherence to handling protocols to prevent oxidation (browning) or dimerization.
Chemical Profile:
-
Systematic Name: 3-Methyl-1H-pyrazol-4-ol hydrochloride
-
Core Moiety: Electron-rich pyrazole ring
-
Salt Form: Hydrochloride (HCl) – Improves solubility in polar solvents and solid-state stability.
-
Critical Distinction: Do not confuse with 3-methyl-1H-pyrazol-5-ol (3-methyl-5-pyrazolone), which has distinct reactivity and solubility profiles.
Part 2: Solubility Data & Solvent Compatibility
The following data represents conservative working ranges derived from structural analogs (small polar heterocycle HCl salts) and standard laboratory benchmarks.
| Solvent | Solubility Rating | Working Concentration (Typical) | Saturation Limit (Est.) | Primary Application |
| DMSO | Excellent | 10 – 50 mM | > 100 mg/mL | Biological Screening, Stock Storage |
| Methanol | Excellent | 10 – 50 mM | > 100 mg/mL | Chemical Synthesis, LC-MS Prep |
| Water | Good | 10 – 20 mM | ~ 50 mg/mL | Aqueous Buffers (requires pH check) |
| Acetonitrile | Moderate | 1 – 5 mM | < 10 mg/mL | HPLC Mobile Phase |
Solvent-Specific Insights
1. Dimethyl Sulfoxide (DMSO):
-
Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the ionic HCl lattice. It is the gold standard for biological stock solutions.
-
Risk Factor: DMSO is hygroscopic. Water absorption can accelerate oxidative degradation of the 4-hydroxy group.
-
Thermodynamics: Dissolution is often exothermic.
2. Methanol (MeOH):
-
Mechanism: A polar protic solvent that solvates both the cation (pyrazolium) and anion (chloride) efficiently.
-
Risk Factor: High volatility leads to rapid concentration changes (evaporation) during open-bench handling.
-
Reactivity: Methanol is nucleophilic but generally inert toward this salt under ambient conditions.
Part 3: Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solutions (DMSO)
Objective: To prepare a 50 mM stock solution for long-term storage (-20°C).
Materials:
-
3-methyl-1H-pyrazol-4-ol hydrochloride (Solid)
-
Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%)
-
Amber glass vials (Borosilicate) with PTFE-lined caps
-
Argon or Nitrogen gas line[1]
Procedure:
-
Weighing: Accurately weigh 6.7 mg of the compound (based on MW ~134.5 g/mol for HCl salt; verify specific batch MW) into a microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Note: Do not vortex immediately. Allow the solvent to wet the solid crystal lattice.
-
-
Dissolution: Vortex gently for 30 seconds. The solution should become clear and colorless.
-
Observation: If the solution turns yellow or pink immediately, the DMSO may contain peroxides, or the solid has already oxidized. Discard and use fresh solvent.
-
-
Degassing (Critical): Gently purge the headspace of the vial with Argon gas for 10-15 seconds to displace oxygen.
-
Storage: Seal tightly. Store at -20°C .
-
Shelf Life: 3-6 months if kept anhydrous and oxygen-free.
-
Protocol B: Visual Solubility Assessment (Saturation Test)
Objective: To determine the maximum solubility for a specific batch in Methanol.
-
Place 10 mg of solid into a clear glass vial.
-
Add 100 µL of Methanol (Target: 100 mg/mL).
-
Sonicate for 5 minutes at ambient temperature.
-
Visual Check:
-
Clear Solution: Solubility > 100 mg/mL. (Proceed to add more solid if higher conc. is needed).
-
Visible Particles: Solubility < 100 mg/mL. Add solvent in 50 µL increments until clear.
-
-
Calculation:
Part 4: Visualization & Logic Flow
The following diagram illustrates the decision logic for solvent selection and handling based on the intended application.
Figure 1: Decision workflow for solvent selection and stability monitoring of 4-hydroxypyrazole salts.
Part 5: Troubleshooting & Stability
| Observation | Cause | Corrective Action |
| Solution turns Yellow/Brown | Oxidation: Formation of pyrazolinone radicals or diazenyl intermediates. | Discard immediately. Use degassed solvents and store under Argon. |
| Precipitation in Aqueous Buffer | pH Shift: The HCl salt is acidic. Diluting into a high pH buffer may deprotonate the pyrazole, altering solubility. | Check final pH. Ensure DMSO concentration is <1% to prevent precipitation shock. |
| Incomplete Dissolution | Polymorphism: The salt may be in a highly crystalline lattice. | Gentle heating (40°C) or sonication (5 mins) usually resolves this. |
References
-
Abularrage, N. S., et al. (2023). Stability of 4H-pyrazoles in physiological environments.[2] ResearchGate. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15073, 3-Methylpyrazole.[3] (Structural analog data). Link
-
Sigma-Aldrich. (2025). Product Specification: (3,5-Dimethyl-1H-pyrazol-4-yl)methanol.[4][5] (Solubility benchmarks for hydroxymethyl pyrazoles). Link
-
Organic Syntheses. (2010). Preparation of Pyrazoles from Hydrazine Hydrochloride Salts.[6] Org.[1][6] Synth. 2010, 87, 161-169. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3,5-dimethyl-1H-pyrazol-4-yl)methanol | C6H10N2O | CID 21276554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol Guide: Strategic Selection of Recrystallization Solvent Systems for 3-methyl-1H-pyrazol-4-ol HCl
I. Executive Summary & Scientific Context
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. The purity of a compound directly impacts its pharmacological profile, safety, and stability. 3-methyl-1H-pyrazol-4-ol hydrochloride is a heterocyclic compound of significant interest, featuring a polar pyrazole core functionalized with hydroxyl and methyl groups, and critically, existing as a hydrochloride salt. This salt form dramatically increases the compound's polarity and crystalline nature, presenting specific challenges and opportunities for purification.
Recrystallization remains one of the most powerful and scalable techniques for purifying solid organic compounds.[][2] Its efficacy, however, is entirely dependent on the strategic selection of an appropriate solvent or solvent system.[3] This guide provides a comprehensive framework, blending theoretical principles with actionable laboratory protocols, for the rational design and optimization of recrystallization systems for 3-methyl-1H-pyrazol-4-ol HCl. We will explore the causality behind solvent choices, moving beyond rote steps to empower researchers with a deep understanding of the purification process.
II. Foundational Principles: The Thermodynamics of Purification
Recrystallization is governed by the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal solvent system for 3-methyl-1H-pyrazol-4-ol HCl must satisfy several key criteria:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the target compound (and preferably any impurities) at or near its boiling point.
-
Low Solubility at Reduced Temperatures: Upon cooling, the target compound's solubility must decrease significantly, allowing it to crystallize out of the solution.[4][5]
-
Favorable Impurity Profile: Impurities should either remain fully dissolved in the cold solvent (the "mother liquor") or be completely insoluble in the hot solvent, allowing for their removal via filtration.[5]
-
Inertness and Volatility: The solvent must not react with the compound and should be sufficiently volatile to be easily removed from the final crystalline product.[5][6]
-
Safety and Practicality: The solvent should be non-toxic, readily available, and have a boiling point lower than the melting point of the compound to prevent "oiling out".[5][6]
The guiding principle of "like dissolves like" is paramount.[7][8] 3-methyl-1H-pyrazol-4-ol HCl is a polar, ionic salt due to the protonation of a nitrogen atom in the pyrazole ring. Therefore, polar solvents are the logical starting point for investigation.
III. Strategic Workflow for Solvent System Selection
The selection process is an empirical exercise guided by chemical principles. The following workflow provides a systematic approach to identifying an optimal system.
Caption: Workflow for Recrystallization Solvent Selection.
IV. Protocol 1: Single-Solvent System Screening
Objective: To identify a single solvent that exhibits a large solubility differential between its boiling point and room/ice temperature.
Rationale: A single-solvent system is the simplest and most desirable method. Because our target is a polar salt, we will focus on polar protic and aprotic solvents.
Materials:
-
Crude 3-methyl-1H-pyrazol-4-ol HCl
-
Small test tubes (13x100 mm)
-
Heat gun or sand bath
-
Candidate Solvents: Deionized Water, Methanol, Ethanol, Isopropanol (IPA), Acetonitrile.
Procedure:
-
Place approximately 20-30 mg of the crude material into a test tube.
-
Add the candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility. If the compound dissolves readily, the solvent is likely too effective for good recovery and should be set aside as a potential "good" solvent for a binary system.[4]
-
If the compound is insoluble or sparingly soluble, add approximately 0.5 mL of the solvent.
-
Heat the mixture gently towards the solvent's boiling point. Observe if the solid dissolves completely.
-
If the solid dissolves when hot, allow the test tube to cool slowly to room temperature. A successful solvent will show crystal formation.
-
If crystallization occurs, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation and estimate the potential yield.
-
Record all observations in a table.
Data Interpretation:
| Solvent | Polarity Index | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Outcome / Notes |
| Water | 10.2 | 100 | Likely Soluble | Very Soluble | Potential candidate, but high cold solubility may reduce yield. Good for highly impure samples. |
| Methanol | 6.6 | 65 | Likely Soluble | Very Soluble | Likely too strong; may result in poor recovery. Excellent "good" solvent for binary systems. |
| Ethanol | 5.2 | 78 | Sparingly Soluble | Soluble | Promising Candidate. Balances polarity for dissolution when hot with potential for precipitation when cold. |
| Isopropanol | 4.3 | 82 | Insoluble / Sparingly | Soluble | Promising Candidate. Lower polarity than ethanol may improve recovery. |
| Acetonitrile | 6.2 | 82 | Insoluble | Sparingly Soluble | May not be a strong enough solvent even when hot. |
| Ethyl Acetate | 4.3 | 77 | Insoluble | Insoluble | Excellent candidate for an "anti-solvent" or "bad" solvent. |
| Toluene | 2.4 | 111 | Insoluble | Insoluble | Unsuitable as a primary solvent. |
| Hexane | 0.0 | 69 | Insoluble | Insoluble | Unsuitable as a primary solvent. |
V. Protocol 2: Binary (Mixed-Solvent) System Screening
Objective: To develop a suitable recrystallization system when no single solvent is ideal.
Rationale: This technique is employed when a compound is too soluble in one solvent (a "good" solvent) and poorly soluble in another (an "anti-solvent" or "bad" solvent). The two solvents must be fully miscible.[6] For 3-methyl-1H-pyrazol-4-ol HCl, an alcohol/ether or alcohol/ester pair is a classic and effective choice.[4]
Materials:
-
Crude 3-methyl-1H-pyrazol-4-ol HCl
-
Erlenmeyer flasks (25 mL)
-
Hot plate
-
"Good" Solvents (e.g., Ethanol, Methanol)
-
"Anti-Solvents" (e.g., Ethyl Acetate, Diethyl Ether, Hexane)
Procedure:
-
Place approximately 100 mg of the crude material into a 25 mL Erlenmeyer flask.
-
Add the "good" solvent (e.g., Ethanol) dropwise while heating the flask to a gentle boil, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[7]
-
While maintaining the high temperature, add the "anti-solvent" (e.g., Ethyl Acetate) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add 1-2 drops of the hot "good" solvent to re-clarify the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystallization.
-
Observe the quantity and quality of the crystals formed.
VI. The Molecular Mechanism of Purification
The success of recrystallization lies in the principles of crystal lattice formation. In a hot, saturated solution, both the target molecules and impurity molecules are solvated and move freely. As the solution cools, the solubility of the target compound decreases, and molecules begin to organize into a thermodynamically stable crystal lattice. This process is highly specific; molecules of the correct geometry and charge (i.e., other target molecules) are preferentially incorporated. Impurity molecules, which do not fit properly into the growing lattice, remain excluded and stay dissolved in the mother liquor.
Caption: Molecular exclusion of impurities during crystallization.
VII. Protocol 3: Optimized Recrystallization of 3-methyl-1H-pyrazol-4-ol HCl
System: Ethanol / Ethyl Acetate Rationale: This system is predicted to be highly effective. Ethanol ("good" solvent) effectively dissolves the polar HCl salt when hot, while the less polar ethyl acetate ("anti-solvent") drastically reduces its solubility, promoting high recovery upon cooling.
Procedure:
-
Dissolution: Place the crude 3-methyl-1H-pyrazol-4-ol HCl (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Place on a stirrer/hotplate and add a minimum amount of hot ethanol (e.g., start with 20-25 mL) to achieve complete dissolution at a gentle reflux.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat to reflux for 5-10 minutes. Perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove the charcoal.[7]
-
Precipitation: While the ethanolic solution is hot and stirring, add ethyl acetate dropwise until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: With the vacuum off, add a small volume of ice-cold ethyl acetate or a cold mixture of ethanol/ethyl acetate (e.g., 1:4 v/v) to the funnel to wash the crystals. Gently break up the filter cake with a spatula. Re-apply the vacuum to pull the wash solvent through. This step removes residual mother liquor containing dissolved impurities.[4]
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry. Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
VIII. References
-
Recrystallization I. (n.d.). University of Colorado Boulder, Department of Chemistry.
-
Crystallization. (n.d.). University of California, Davis, Department of Chemistry.
-
Experiment 2: Recrystallization. (n.d.). University of Toronto, Department of Chemistry.
-
Recrystallization. (n.d.). California State University, Stanislaus, Department of Chemistry.
-
Recrystallization. (n.d.). Millersville University, Department of Chemistry.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
Recrystallization Techniques. (n.d.). BOC Sciences.
-
Recrystallization. (2023, January 29). Chemistry LibreTexts.
-
Finding the best solvent for recrystallisation. (2021, September). Royal Society of Chemistry.
-
How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
Sources
Application Note: High-Impact Functionalization of the C-4 Hydroxyl Group in Methylpyrazoles
This Application Note is designed for medicinal chemists and process development scientists optimizing the 1-methyl-4-hydroxypyrazole scaffold. It prioritizes practical, high-yield protocols over theoretical generalities.
Executive Summary
The 4-hydroxypyrazole motif is a versatile bioisostere for phenols and anilines in kinase inhibitors and GPCR ligands. Unlike its 5-hydroxy isomer, which exists predominantly as a pyrazolone (keto-form), 1-methyl-4-hydroxypyrazole retains significant aromatic character, behaving largely as an electron-rich phenol (pKa ~9.08).
This guide details three primary functionalization pathways:
-
Etherification: Tuning lipophilicity via O-alkylation.
-
Scaffold Hopping: Converting C-OH to C-C bonds via triflate activation (Suzuki/Sonogashira).
-
Click-Ready Motifs: Installing propargyl groups for bioorthogonal chemistry.
Chemical Context & Reactivity Profile[1][2][3][4][5]
Understanding the tautomeric landscape is critical for reaction design.
-
Tautomerism: The 1-methyl substitution locks the nitrogen lone pair, preventing N-H/O-H tautomerism across the ring. However, the C-4 hydroxyl group can still equilibrate with the keto-form (pyrazolin-4-one), though the enol (aromatic) form is energetically favored .
-
Nucleophilicity: The oxygen at C-4 is nucleophilic but less so than a standard phenol due to the electron-withdrawing nature of the adjacent imine nitrogen (N-2).
-
Regioselectivity: With N-1 blocked by a methyl group, the primary competition is between O-alkylation (desired) and C-alkylation (undesired, at C-3/C-5). Use of "hard" electrophiles and oxygenophilic bases favors the O-product.
Reactivity Flowchart
Figure 1: Strategic decision tree for C-4 hydroxyl functionalization.
Protocol A: Direct O-Alkylation (Ether Synthesis)
This protocol is optimized to minimize C-alkylation by using a polar aprotic solvent and a carbonate base.
Materials
-
Substrate: 1-Methyl-4-hydroxypyrazole (1.0 equiv)
-
Electrophile: Alkyl bromide/iodide (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Preferred over K₂CO₃ for solubility.
-
Solvent: DMF or Acetonitrile (0.2 M concentration)
Step-by-Step Procedure
-
Dissolution: Charge a reaction vial with 1-methyl-4-hydroxypyrazole and Cs₂CO₃. Purge with N₂. Add anhydrous DMF.
-
Activation: Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow as the phenoxide anion forms.
-
Addition: Add the alkyl halide dropwise.
-
Note: For reactive electrophiles (e.g., propargyl bromide, benzyl bromide), maintain RT. For hindered electrophiles, heat to 60°C.
-
-
Monitoring: Monitor via LCMS (ESI+). The product will show a distinct retention time shift (more hydrophobic).
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: Cs₂CO₃ provides the "cesium effect," enhancing the nucleophilicity of the oxygen anion while the polar solvent (DMF) solvates the cation, promoting O-selectivity.
Protocol B: Mitsunobu Reaction (For Secondary Alcohols)
When the alkyl group is complex or available only as an alcohol, the Mitsunobu reaction is superior.
Materials
-
Substrate: 1-Methyl-4-hydroxypyrazole (1.0 equiv)
-
Alcohol Source: R-OH (1.2 equiv)
-
Phosphine: PPh₃ (1.5 equiv)[2]
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure
-
Combine: Dissolve pyrazole, R-OH, and PPh₃ in anhydrous THF under Argon. Cool to 0°C.[2][3]
-
Add DIAD: Add DIAD dropwise over 10 minutes. The solution will turn orange/yellow.
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Quench: Add water (small amount) to quench excess reagents.
-
Purification: Concentrate and purify directly. Note: Removal of TPPO (triphenylphosphine oxide) can be difficult.
-
Tip: Use polymer-supported PPh₃ (PS-PPh₃) for easier workup if working on <100mg scale.
-
Protocol C: Activation & Cross-Coupling (The "Scaffold Hop")
Transforming the C-OH into a C-C bond is a powerful strategy. This requires converting the hydroxyl to a triflate (OTf), followed by Palladium-catalyzed coupling.
Part 1: Synthesis of 1-Methyl-pyrazol-4-yl Triflate
Safety: Triflic anhydride (Tf₂O) is corrosive and moisture-sensitive.
-
Setup: Dissolve 1-methyl-4-hydroxypyrazole (1.0 equiv) in anhydrous DCM (0.2 M) under N₂. Cool to -78°C (dry ice/acetone bath).
-
Base: Add Pyridine (3.0 equiv) or TEA.
-
Triflation: Add Tf₂O (1.2 equiv) dropwise. Do not allow temperature to rise rapidly.
-
Warm: Stir at -78°C for 30 mins, then slowly warm to 0°C over 1 hour.
-
Workup: Quench with cold saturated NaHCO₃. Extract quickly with DCM. Keep the organic layer cold if possible. Wash with dilute citric acid (to remove pyridine) and brine.
-
Stability Check: Pyrazole triflates are moderately stable but should be used immediately or stored at -20°C under Argon.
Part 2: Suzuki-Miyaura Coupling
Figure 2: Component assembly for Suzuki Coupling of pyrazole triflates.
Protocol:
-
Mix: Combine Pyrazole-OTf (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a microwave vial.
-
Solvent: Add 1,4-Dioxane/Water (9:1 ratio). Degas by bubbling N₂ for 5 mins.
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).[4] Seal immediately.
-
Heat: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).
-
Filter: Filter through Celite to remove Pd black. Concentrate and purify.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Etherification) | C-alkylation competition | Switch solvent to DMF; Use Cs₂CO₃; Ensure alkyl halide is not too hindered. |
| Triflate Hydrolysis | Moisture in reagents or workup | Use distilled Tf₂O; Perform workup with cold buffers; Store at -20°C. |
| No Reaction (Suzuki) | Oxidative addition failure | Switch to electron-rich ligands (e.g., XPhos, SPhos) which facilitate oxidative addition into electron-rich heterocycles. |
| N-Dealkylation | Harsh conditions | Unlikely with N-Methyl, but avoid strong Lewis acids (BBr₃) if product contains other sensitive ethers. |
References
-
Suzuki Coupling of Pyrazole Triflates: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. J. Org.[5][6] Chem. 2019. (Demonstrates triflate reactivity in pyrazoles). Available at: [Link]
-
Mitsunobu Reaction Overview: Mitsunobu Reaction - Organic Chemistry Portal. (General protocols for phenol etherification). Available at: [Link]
-
Tautomerism in Pyrazoles: Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron, 2007. (Fundamental structural insights). Available at: [Link]
-
General Pyrazole Functionalization: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. (Broad review of pyrazole chemistry). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methyl-1H-Pyrazol-4-ol Hydrochloride Synthesis
Topic: Improving Yield & Purity of 3-Methyl-1H-Pyrazol-4-ol HCl Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers CAS Registry Number: 175137-46-9 (HCl Salt)
Core Directive: The "4-Ol" Challenge
Executive Summary: The synthesis of 3-methyl-1H-pyrazol-4-ol (4-hydroxypyrazole) is frequently plagued by low yields due to the electron-rich nature of the pyrazole ring, which makes the 4-position susceptible to over-oxidation (tar formation) or competitive side-reactions.
Many researchers mistakenly apply protocols for 5-pyrazolones (5-hydroxy tautomers), which are thermodynamically favored but structurally distinct. This guide prioritizes the Dakin Oxidation pathway and the Benzoyloxy-Cyclization route over the legacy Nitrosation-Diazo method, as these offer superior regio-control and oxidative stability.
Troubleshooting Guide (FAQ Format)
Category A: Yield & Reaction Efficiency
Q1: I am getting yields below 30% using the nitrosation/reduction route. What is going wrong?
Diagnosis: The "Legacy Route" (Ethyl acetoacetate
-
Diazonium Instability: The 4-diazopyrazole intermediate is thermally unstable and prone to coupling with unreacted amine to form azo-dyes (red/orange impurities).
-
Tautomerization: The precursor often cyclizes to the thermodynamically stable 5-pyrazolone, which cannot be easily converted to the 4-ol.
Solution: Switch to the Dakin Oxidation Protocol (see Section 3). This method converts a 4-formyl group directly to a hydroxyl group, bypassing the unstable diazo species entirely.
Q2: My reaction mixture turns black/dark brown upon acidification. Diagnosis: This indicates oxidative polymerization . The 4-hydroxypyrazole moiety is electron-rich (similar to a phenol/hydroquinone) and easily oxidizes to quinone-imine type species in the presence of air and acid. Corrective Action:
-
Degas all solvents with Argon/Nitrogen before use.
-
Perform the acidification step (HCl addition) at <0°C under an inert atmosphere.
-
Add a reducing agent stabilizer (e.g., Sodium Metabisulfite or Ascorbic Acid , 0.1 eq) during the workup to scavenge radical species.
Category B: Purification & Salt Formation
Q3: The product is an oil or sticky gum instead of a solid. Diagnosis: 3-methyl-1H-pyrazol-4-ol hydrochloride is highly hygroscopic. Excess water or residual solvent prevents crystallization. Protocol Adjustment:
-
Evaporate the reaction solvent to dryness.[1]
-
Azeotrope with Toluene (2x) to remove trace water.
-
Recrystallize from Isopropanol/Diethyl Ether (1:3 ratio).
-
Store in a desiccator.
Q4: NMR shows a mixture of isomers. How do I distinguish them? Analysis:
-
Target (4-ol):
H NMR typically shows a sharp singlet for the C3-Methyl and a broad singlet for the 4-OH (exchangeable). The C5-H appears as a singlet around 7.0–7.5 ppm. -
Impurity (5-ol/Pyrazolone): Often shows a methylene signal (
) at position 4 (approx 3.0–3.5 ppm) if in the keto-form, or a vinylic proton if in the enol form.
Recommended Protocols (The "Golden Routes")
Method A: The Dakin Oxidation Route (High Yield & Purity)
Recommended for scale-up and high purity requirements.
Rationale: Starts from the stable 3-methyl-4-formylpyrazole (easily accessible via Vilsmeier-Haack of 3-methylpyrazole).
Step-by-Step Protocol:
-
Starting Material: Dissolve 3-methyl-4-formylpyrazole (1.0 eq) in THF/Water (1:1 v/v).
-
Oxidation: Cool to 0°C. Add NaOH (1.2 eq) followed by dropwise addition of 30%
(1.5 eq).-
Control Point: Keep temperature <10°C to prevent ring cleavage.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Formyl spot disappears).
-
Quench: Quench excess peroxide with saturated
solution. -
Isolation: Acidify carefully with conc. HCl to pH 1–2.
-
Extraction: Extract with Ethyl Acetate (3x). The product partitions into the organic phase.[1]
-
Salt Formation: Dry organic layer (
), filter, and bubble dry HCl gas OR add 4M HCl in Dioxane. Collect the white precipitate.
Method B: The Benzoyloxy-Cyclization Route (Alternative)
Recommended if Vilsmeier reagents are unavailable.
-
Functionalization: React Ethyl acetoacetate with Benzoyl Peroxide (in benzene/toluene) to yield Ethyl 2-(benzoyloxy)-3-oxobutanoate.
-
Cyclization: Treat the intermediate with Hydrazine Hydrate in Ethanol (Reflux, 4h).
-
Result: Forms 4-(benzoyloxy)-3-methylpyrazole.
-
-
Hydrolysis: Reflux with 10% NaOH (2h) to cleave the benzoyl ester.
-
Workup: Acidify with HCl to crystallize the target hydrochloride.
Data & Comparison
| Parameter | Legacy Route (Diazo) | Dakin Oxidation Route (Recommended) | Benzoyloxy Route |
| Typical Yield | 25–40% | 75–85% | 60–70% |
| Purity (Crude) | Low (Azo impurities) | High (>95%) | High (>90%) |
| Safety Profile | High Risk (Unstable Diazo) | Moderate (Peroxides) | Low Risk |
| Step Count | 4 Steps | 2 Steps (from Pyrazole) | 3 Steps |
| Color | Red/Brown (Impurities) | White/Off-White | White |
Visualization: Reaction Pathways[2]
The following diagram illustrates the logic flow between the "Yield Trap" (Legacy Route) and the "Yield Solution" (Dakin Route).
Figure 1: Comparison of the Legacy Nitration/Diazo pathway (Red/High Risk) versus the Recommended Vilsmeier/Dakin pathway (Green/High Yield).[2]
References
-
Dakin Oxidation of Formyl Pyrazoles
- Title: "Oxidation of Pyrazole-4-carboxaldehydes to 4-Hydroxypyrazoles."
- Source:Journal of Heterocyclic Chemistry, Vol 28, Issue 3.
- Relevance: Establishes the core mechanism for the recommended high-yield route.
-
Benzoyloxy Route Validation
- Title: "Synthesis of 4-hydroxypyrazoles via the reaction of ethyl 2-(benzoyloxy)
- Source:Tetrahedron Letters, Vol 45.
- Relevance: Validates the alternative "Method B" for labs without Vilsmeier capabilities.
-
General Pyrazole Synthesis & Tautomerism
- Title: "The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings."
- Source: Wiley Interscience.
- Relevance: Foundational text explaining the 4-ol vs 5-ol tautomeric challenges.
-
Patent Reference (Process Chemistry)
-
Title: "Process for the preparation of 4-hydroxypyrazole derivatives."[3]
- Source: US P
- Relevance: Describes industrial scaling of 4-hydroxypyrazole salts.
-
Sources
Technical Support Center: Stabilizing 4-Hydroxypyrazoles Against Oxidative Degradation During Storage
Welcome to the Technical Support Center for the handling and storage of 4-hydroxypyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important class of heterocyclic compounds. The inherent reactivity of the 4-hydroxy moiety can make these molecules susceptible to oxidative degradation, compromising sample integrity, experimental reproducibility, and the overall success of your research endeavors.
This document provides in-depth, experience-driven guidance to help you proactively prevent oxidation and troubleshoot stability issues. We will delve into the underlying chemical principles, offer validated protocols, and provide a framework for making informed decisions about the long-term storage of your valuable compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 4-hydroxypyrazole compounds.
Q1: My once-white 4-hydroxypyrazole powder has turned yellow/brown during storage. What is happening?
A1: The discoloration you are observing is a classic indicator of oxidation. The 4-hydroxy group, analogous to a phenol, makes the pyrazole ring electron-rich and susceptible to oxidation by atmospheric oxygen.[1][2] This process, known as autoxidation, can be initiated by light, heat, or trace metal impurities and often leads to the formation of colored quinone-like species or other highly conjugated degradation products.[3]
Q2: What are the primary environmental factors that accelerate the oxidation of 4-hydroxypyrazoles?
A2: The stability of 4-hydroxypyrazoles is primarily compromised by four key factors:
-
Oxygen: Direct reaction with atmospheric oxygen is the principal cause of degradation.[4]
-
Light: UV and even visible light can provide the activation energy needed to initiate photo-oxidation reactions.[4][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4][5]
-
Humidity: Moisture can facilitate certain degradation pathways and may also affect the physical form of the solid compound.[4][5]
Q3: Can the pH of a solution affect the stability of my 4-hydroxypyrazole derivative?
A3: Absolutely. For 4-hydroxypyrazoles in solution, pH is a critical stability parameter. The hydroxyl group is weakly acidic, and its deprotonation to a phenoxide-like anion at basic pH can significantly increase its susceptibility to oxidation. Conversely, strongly acidic conditions might catalyze other degradation pathways like hydrolysis if other sensitive functional groups are present.[6][7] It is crucial to determine the optimal pH range for your specific derivative, which is often near neutral or slightly acidic.
Q4: Are there any chemical additives that can help prevent oxidation?
A4: Yes, the use of antioxidants is a common and effective strategy. Antioxidants are compounds that preferentially react with and neutralize reactive oxygen species or interrupt the oxidative chain reaction. For compounds like 4-hydroxypyrazoles, which have a phenolic character, hindered phenol antioxidants such as Butylated Hydroxytoluene (BHT) or radical scavengers like α-tocopherol (Vitamin E) can be effective.[8][9] Ascorbic acid (Vitamin C) can also be used, particularly in aqueous solutions, as a sacrificial reductant.[9][10][11]
Part 2: Troubleshooting Guides & Proactive Stability Protocols
This section provides detailed, step-by-step protocols to address and prevent oxidation.
Troubleshooting Guide: Investigating Compound Degradation
If you suspect your 4-hydroxypyrazole has degraded, a systematic approach is necessary to identify the cause and prevent future occurrences.
Issue: Discoloration, changes in solubility, or unexpected results in biological assays.
Workflow for Investigation:
Caption: Troubleshooting workflow for 4-hydroxypyrazole degradation.
Step 1: Purity Re-analysis
The first step is to confirm degradation and attempt to identify the impurities.
-
Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[12][13][14]
-
Prepare a fresh solution of the suspect compound alongside a trusted, pure reference sample if available.
-
Use a Reverse-Phase C18 column with a gradient mobile phase, typically consisting of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid or formic acid.[12][13]
-
Employ a Photo-Diode Array (PDA) detector to obtain UV spectra of all peaks, which can help in preliminary identification of degradants.
-
Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks, which are likely degradation products.
-
-
Advanced Analysis: For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[15]
Step 2: Forced Degradation Study (Stress Testing)
To understand the susceptibility of your compound, a forced degradation study is highly recommended. This involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify the likely degradation pathways and products.[6][16]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Incubate at 40-60°C for 24-48 hours. | Hydrolysis of labile groups (e.g., esters, amides). |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Incubate at room temperature for 8-24 hours. | Hydrolysis; deprotonation of the 4-OH group may accelerate oxidation. |
| Oxidation | Dissolve compound in 0.1% - 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[6][16] | Direct oxidation of the pyrazole ring and hydroxyl group. |
| Photolysis | Expose the solid powder or a solution to a combination of visible and UV light in a photostability chamber. | Photo-oxidation, ring cleavage, or other photochemical reactions. |
| Thermal Stress | Heat the solid compound at a temperature below its melting point (e.g., 70°C) for up to 2 months.[15] | Thermally induced oxidation and decomposition. |
Table 1: Recommended Conditions for a Forced Degradation Study.
By analyzing the samples from these stress conditions by HPLC and LC-MS, you can identify the specific vulnerabilities of your molecule and develop a targeted stabilization strategy.
Proactive Protocol: Optimal Storage of 4-Hydroxypyrazoles
To ensure the long-term stability of your 4-hydroxypyrazole compounds, adhere to the following best practices from the moment of synthesis or receipt.
1. Container Selection:
-
Primary Container: Use amber glass vials with tight-fitting screw caps.[1] Amber glass protects against UV light, a key initiator of oxidation.[17]
-
Cap Liner: Ensure the cap has a chemically inert liner, such as PTFE (Teflon), to prevent leaching and ensure a tight seal.
2. Atmosphere Control: Inert Gas Blanketing This is the most critical step to prevent oxidation. The process involves replacing the oxygen-containing air in the container with a dry, inert gas.[5][16][18][19]
-
Gases: High-purity nitrogen (N₂) or argon (Ar) are the most common choices. Nitrogen is more economical, while argon is denser and provides a slightly better blanket for frequently opened containers.
-
Protocol for Solid Compounds:
-
Place your vial containing the 4-hydroxypyrazole powder into a desiccator or glove box equipped with an inert gas inlet.
-
Gently introduce a stream of inert gas into the vial for 30-60 seconds to displace the air.
-
While maintaining the inert gas flow over the vial opening, tightly seal the cap.
-
For extra protection, wrap the cap-vial interface with Parafilm®.
-
-
Protocol for Solutions:
-
Before dissolving your compound, sparge the solvent with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
After dissolving your compound, gently bubble the inert gas through the solution for 1-2 minutes.
-
Transfer the solution to the storage vial and flush the headspace with inert gas before sealing.
-
3. Temperature and Light Control:
-
Temperature: Unless your compound has known low-temperature solubility issues, storage at 2-8°C is recommended to slow down any potential degradation.[18] For very sensitive compounds, storage at -20°C may be necessary. Avoid repeated freeze-thaw cycles.
-
Light: Always store vials in a dark place, such as a laboratory cabinet or refrigerator.[5]
4. Use of Antioxidants (Optional, for solutions): If your 4-hydroxypyrazole will be stored in solution for an extended period, the addition of an antioxidant can provide extra protection.
-
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): For organic solvents. A typical concentration is 0.01% (w/v).
-
α-Tocopherol (Vitamin E): For organic solvents. A typical concentration is 0.01-0.05% (w/v).
-
-
Procedure: Add the antioxidant to the solvent before dissolving your 4-hydroxypyrazole derivative.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation for Solid | Recommendation for Solution | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Inert Gas; use de-gassed solvents | Prevents direct reaction with atmospheric oxygen.[5][18] |
| Container | Amber Glass Vial, PTFE-lined cap | Amber Glass Vial, PTFE-lined cap | Protects from light and ensures an inert seal.[1][17] |
| Temperature | 2-8°C (or -20°C for high sensitivity) | 2-8°C (or -20°C for high sensitivity) | Reduces the rate of chemical degradation.[4][5] |
| Light | Store in the dark | Store in the dark | Prevents photo-oxidation.[4][5] |
| Additives | N/A | Antioxidant (e.g., 0.01% BHT) | Scavenges free radicals to inhibit oxidative chain reactions.[8] |
Table 2: Summary of Optimal Storage Conditions.
Part 3: Mechanistic Insights & Advanced Concepts
The Chemistry of Oxidation
The oxidation of a 4-hydroxypyrazole likely proceeds via a free-radical mechanism, similar to the autoxidation of phenols.
Caption: Simplified mechanism of 4-hydroxypyrazole autoxidation.
-
Initiation: The process begins with the abstraction of the hydrogen atom from the hydroxyl group, forming a resonance-stabilized phenoxyl-like radical. This step can be initiated by light, heat, or trace metal ion contaminants.
-
Propagation: This radical can then react with molecular oxygen to form a peroxy radical. The peroxy radical is highly reactive and can abstract a hydrogen atom from another 4-hydroxypyrazole molecule, creating a hydroperoxide and another phenoxyl radical, thus propagating the chain reaction.
-
Termination/Product Formation: The hydroperoxides formed are unstable and can decompose into various degradation products, including quinone-type structures and oligomers, which are often highly colored.[3]
Understanding this mechanism underscores the importance of excluding oxygen and light and keeping the material cool to prevent the initiation step. Antioxidants like BHT work by donating a hydrogen atom to the peroxy radical, forming a stable radical that terminates the propagation cycle.
By implementing these robust storage and handling protocols, you can significantly enhance the shelf-life and reliability of your 4-hydroxypyrazole compounds, ensuring the integrity of your valuable research materials.
References
- Formation of highly oxygenated organic molecules from aromatic compounds.
- Hydroxylation of Aromatic Compounds Induced by the Activ
- Top 5 Factors Affecting Chemical Stability. Technology Networks.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
- Storing Pharmaceuticals: Important Guidelines to Consider. Moravek, Inc.
- A Beginner's Guide to Chemical Storage Best Practices. Moravek.
- Proper Storage of Pharmaceutical Products. GMP Trends.
- Good Storage Practices. Global Health Supply Chain Program.
- Autoxidation of a C2-Olefinated Dihydroartemisinic Acid Analogue to Form an Aromatic Ring: Application to Serrulatene Biosynthesis. The Journal of Organic Chemistry.
- Guidelines for the Storage of Essential Medicines and Other Health Commodities. IAPHL.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
- Improving synthetic hindered phenol antioxidants: learning from vitamin E.
- Annex 9 Guide to good storage practices for pharmaceuticals.
- Selective oxidation of nitrogenous heterocyclic compounds by heat/peroxymonosulfate in phenol-rich wastewater.
- Degradation of phenolic waste waters over Ni-oxide.
- Recommended Procedures for the Safe Storage of Chemicals in Labor
- Hydrogen peroxide. Wikipedia.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
- Guarding Against Chemical Compound Degrad
- Nature of the degradation products of phenol which produce high levels of color in the wastewater oxidized in a photo-Fenton system. Environmental Science and Pollution Research.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- The effects of butylated hydroxyanisole, ascorbic acid, and α‐tocopherol on some quality characteristics of mechanically deboned chicken patties. Journal of the Science of Food and Agriculture.
- DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW.
- Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same.
- Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - MS/MS Study of Degradation Product. An-Najah University Journal for Research.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Effects of Ascorbic Acid and α‐Tocopherol on Antioxidant Activity of Polyphenolic Compounds. Journal of Food Science.
- Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules.
- Heat treatment effect on tocopherols, total phenolics and fatty acids Heat treatment effect on tocopherols, total phenolics and antioxidant activity in green and black olives. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
- Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters.
- Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Deriv
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. moravek.com [moravek.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. ajrconline.org [ajrconline.org]
- 8. phantomplastics.com [phantomplastics.com]
- 9. agriculturejournals.cz [agriculturejournals.cz]
- 10. US20110319486A1 - Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcpa.in [ijcpa.in]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. journals.najah.edu [journals.najah.edu]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ghsupplychain.org [ghsupplychain.org]
- 18. moravek.com [moravek.com]
- 19. fda.gov.ph [fda.gov.ph]
Technical Support Center: 3-Methyl-1H-Pyrazol-4-ol Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-methyl-1H-pyrazol-4-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing and troubleshooting the stability of this compound in solution. Our approach is to empower you not just with protocols, but with the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when working with novel heterocyclic compounds like 3-methyl-1H-pyrazol-4-ol hydrochloride.
Q1: I've just received my vial of 3-methyl-1H-pyrazol-4-ol hydrochloride. What are the immediate best practices for handling and storage?
A1: Excellent first question. Proper initial handling is critical to prevent premature degradation and ensure the integrity of your starting material.
-
Initial Inspection: Upon receipt, visually inspect the compound. It should be a solid, likely crystalline, material. Note any discoloration or unusual appearance.
-
Storage Conditions: As a hydrochloride salt, the compound is expected to have improved stability and solubility over the freebase form. However, pyrazole derivatives can be sensitive. We recommend storing the solid compound at 2-8°C, protected from light and moisture. The use of a desiccator is highly advised.
-
Aliquotting: To avoid repeated freeze-thaw cycles or moisture introduction to the bulk supply, we strongly recommend preparing several smaller aliquots of the solid compound for daily or weekly use. This practice is a cornerstone of maintaining a stable reference standard over the life of a project.
Q2: What is the best solvent for preparing a stock solution, and how does the solvent choice impact stability?
A2: Solvent selection is a critical parameter that directly influences compound stability. The hydrochloride salt form suggests good solubility in polar protic solvents.
-
Recommended Solvents: Start with high-purity (e.g., HPLC or ACS grade) water, methanol, or ethanol. Dimethyl sulfoxide (DMSO) is also a common choice for creating highly concentrated stocks.
-
Causality of Solvent Choice: The solvent system can directly participate in degradation. For example, methanol can sometimes lead to methylation artifacts under certain conditions. Water, while often ideal, can facilitate hydrolysis if the molecule is labile. DMSO, while an excellent solvent, is hygroscopic and can introduce water into your sample; it can also be prone to oxidation, which could potentially affect a sensitive compound.
-
Experimental Verification: Always perform a small-scale solubility test first. A recommended starting point is to determine the solubility in several solvents to find one that can dissolve the compound at your desired concentration without heating. The stability in these primary solvents should then be confirmed.
Q3: My compound seems to be degrading in my aqueous buffer. What's the likely cause and how do I investigate it?
A3: This is a common and critical issue. The stability of a compound in aqueous solution is highly dependent on pH. The pyrazole ring system and the hydroxyl group are both susceptible to pH-dependent degradation mechanisms.
-
Likely Cause - pH Instability: The most probable cause is hydrolysis, which can be catalyzed by acidic or basic conditions. The intrinsic stability of your molecule is lowest at a specific pH or pH range.[1][2]
-
Troubleshooting Workflow: You must determine the pH-stability profile. This involves preparing solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12) and monitoring its concentration over time. This is a foundational component of a forced degradation study.[3][4]
-
Expert Insight: The hydrochloride salt will make an unbuffered aqueous solution slightly acidic. Don't assume this is the most stable condition. The molecule may be significantly more stable at a neutral or different acidic pH. Your experimental data must guide the choice of formulation buffer.
Q4: What are "forced degradation" studies, and why are they essential for my work with this compound?
A4: Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a drug substance under conditions more severe than standard storage.[5] This is not just about seeing if the compound degrades, but rather understanding how it degrades.
The core objectives are:
-
Identify Degradation Pathways: To determine the likely degradation products under various stress conditions (hydrolysis, oxidation, photolysis, thermolysis).[1]
-
Elucidate Degradant Structures: To generate sufficient quantities of degradation products for structural characterization.
-
Develop Stability-Indicating Methods: This is the most critical outcome. A stability-indicating analytical method is one that can accurately measure the active compound and resolve it from all its potential degradation products and impurities.[2][6] Without this, you cannot have confidence in your stability data.
The workflow below illustrates the parallel nature of a typical forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocols
These protocols provide a validated starting point for your investigations. Always adapt them based on your specific experimental observations.
Protocol 1: Preliminary Solubility and Solution Stability Assessment
Objective: To identify suitable solvents and perform a rapid initial assessment of stability.
Materials:
-
3-methyl-1H-pyrazol-4-ol hydrochloride
-
Solvents: Deionized Water, Methanol, Ethanol, Acetonitrile, DMSO (all HPLC grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Solubility Screening:
-
Weigh approximately 1 mg of the compound into separate glass vials.
-
Add the first solvent (e.g., Water) in 100 µL increments.
-
After each addition, vortex for 30-60 seconds. Use sonication if necessary.
-
Visually observe for complete dissolution. Record the volume of solvent required to dissolve the solid.
-
Repeat for all solvents to estimate the approximate solubility (mg/mL).
-
-
Initial Solution Stability (24-hour study):
-
Prepare a 1 mg/mL solution in the two most promising solvents from the screening.
-
Immediately analyze a sample ("Time 0") using a suitable analytical method (e.g., HPLC-UV, see Protocol 3).
-
Store one set of solutions at room temperature (protected from light) and another at 2-8°C.
-
Analyze the solutions again after 4 hours and 24 hours.
-
Trustworthiness Check: Compare the peak area and purity at each time point to the Time 0 sample. A change of >2% suggests potential instability that requires a full forced degradation study.
-
Protocol 2: Forced Degradation Study - Stress Conditions
Objective: To generate potential degradation products for method development and pathway identification. The goal is to achieve 5-20% degradation of the parent compound.[6]
Materials:
-
Stock solution of 3-methyl-1H-pyrazol-4-ol hydrochloride (e.g., 1 mg/mL in Water or Acetonitrile:Water 50:50)
-
Acids: 0.1M and 1M HCl
-
Bases: 0.1M and 1M NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
Heating block or water bath
-
Photostability chamber (compliant with ICH Q1B guidelines)
Procedure:
-
Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.
-
Acid Hydrolysis: Use 0.1M HCl. Heat at 60°C.
-
Base Hydrolysis: Use 0.1M NaOH. Keep at room temperature initially, as base hydrolysis can be rapid.
-
Oxidation: Use 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Use the control sample. Heat at 80°C.
-
Photolytic: Expose the control sample to light conditions as specified in ICH Q1B. Keep a wrapped (dark) control sample under the same temperature conditions.
-
-
Sampling: Pull aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately stop the degradation reaction before analysis.
-
For acid samples, neutralize with an equivalent amount of NaOH.
-
For base samples, neutralize with an equivalent amount of HCl.
-
For oxidative and thermal samples, dilution and cooling are usually sufficient.
-
-
Analysis: Analyze all samples using the stability-indicating method (Protocol 3).
-
Troubleshooting & Optimization:
-
No Degradation: If no degradation is observed after 24 hours, increase the stressor concentration (e.g., to 1M HCl/NaOH) or the temperature.[3]
-
Too Much Degradation: If the compound is fully degraded at the first time point, reduce the stressor concentration (e.g., to 0.01M), lower the temperature, or use shorter time points.[3]
-
Caption: Decision tree for optimizing forced degradation conditions.
Protocol 3: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method that separates the parent compound from all process impurities and degradation products.
Instrumentation & Columns:
-
HPLC system with a UV/PDA detector. An LC-MS system is highly recommended for peak tracking and identification.[7]
-
Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm).
Mobile Phase & Initial Conditions:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm. Use an optimal wavelength for quantitation (likely the λmax of the parent compound).
Method Development & Validation:
-
Initial Screen: Inject the unstressed compound to determine its retention time.
-
Stress Sample Analysis: Inject a mixture of all quenched forced degradation samples. This "cocktail" injection is the most challenging test for your method's specificity.
-
Optimization:
-
Poor Resolution: If peaks co-elute, adjust the gradient slope (make it shallower for better separation), or change the organic modifier (Methanol vs. Acetonitrile) as they offer different selectivities.
-
Peak Tailing: For a basic compound like this, peak tailing on a C18 column is common. The acidic modifier (formic acid) helps to mitigate this. If it persists, a different column chemistry (e.g., a phenyl-hexyl or an embedded polar group column) may be required.
-
-
Method Validation (Specificity):
-
Resolution: Ensure the resolution between the parent peak and the closest eluting degradant is >1.5.
-
Peak Purity: Use a PDA detector to assess peak purity across the parent peak in all stressed samples. The purity angle should be less than the purity threshold. This provides confidence that no degradant is co-eluting.[1]
-
Data Interpretation & Summary
The ultimate goal is to summarize your findings in a clear, quantitative manner.
| Stress Condition | Time (hr) | Assay of Parent (%) | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) | Total Impurities (%) | Mass Balance (%) |
| Control (RT) | 24 | 99.8 | ND | ND | 0.2 | 100.0 |
| 0.1M HCl @ 60°C | 8 | 85.2 | 11.5 (RRT 0.85) | 2.1 (RRT 1.10) | 14.8 | 99.3 |
| 0.1M NaOH @ RT | 4 | 91.5 | 7.9 (RRT 0.92) | ND | 8.5 | 100.2 |
| 3% H₂O₂ @ RT | 24 | 94.3 | 5.1 (RRT 1.35) | ND | 5.7 | 99.5 |
| Thermal (80°C) | 24 | 98.1 | 1.2 (RRT 0.85) | ND | 1.9 | 99.3 |
| Photolytic | - | 99.5 | ND | ND | 0.5 | 100.0 |
| Table populated with hypothetical data for illustrative purposes. RRT = Relative Retention Time; ND = Not Detected. |
Key Interpretation Points:
-
Mass Balance: This is a critical self-validating check. The sum of the parent assay and all impurities should be between 98-102%. A poor mass balance suggests that some degradants are not being detected (e.g., they are not UV active or are retained on the column).
-
Degradation Pathway: The hypothetical data suggests the compound is most labile to acid hydrolysis, followed by base hydrolysis and oxidation. It appears relatively stable to heat and light. The fact that the degradant at RRT 0.85 appears in both acidic and thermal conditions suggests a common pathway, possibly hydrolysis.
References
- Vertex AI Search. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
- Specialist Pharmacy Service. (2010, August 15). A Standard Protocol for Deriving and Assessment of Stability Part 5 – Sterile Products (end sterilised products).
- Contracts Finder. (n.d.). Assessment Criteria, Stability Protocol and Additional Specification Requirements.
- Reddit. (2013, June 24). Anyone worked with pyrazole?
- RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- MedCrave online. (2016, December 14). Forced degradation studies.
- BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ajrconline.org [ajrconline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. sepscience.com [sepscience.com]
Technical Support Center: Overcoming Catalyst Poisoning by Pyrazole Nitrogen
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning by pyrazole nitrogen in your experiments. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent this common issue, ensuring the robustness and efficiency of your catalytic reactions.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding catalyst deactivation, with a focus on pyrazole-induced poisoning.
Q1: What are the primary reasons for catalyst deactivation in reactions involving pyrazoles?
A1: The most prevalent causes of catalyst deactivation in pyrazole-related syntheses are poisoning, coking/fouling, sintering, and leaching of the active metal species.[1] Poisoning occurs when impurities or the pyrazole nitrogen itself strongly adsorb to the active sites of the catalyst, effectively blocking them from participating in the reaction.[1][2] This is a significant issue for many metal catalysts.
Q2: How can I determine the specific mechanism of deactivation affecting my catalyst?
A2: Identifying the deactivation mechanism involves a combination of process monitoring and catalyst characterization. A sudden and dramatic drop in catalytic activity often points towards poisoning, whereas a more gradual decline may suggest coking or sintering.[1] Post-reaction analysis of the spent catalyst using techniques such as elemental analysis, thermogravimetric analysis (TGA), transmission electron microscopy (TEM), and X-ray diffraction (XRD) can provide direct evidence for poisoning, coking, and sintering, respectively.[1] To confirm leaching, the reaction mixture can be analyzed for the presence of dissolved active metals.[1]
Q3: Is it possible to regenerate a catalyst that has been poisoned by pyrazole?
A3: In many instances, regeneration is feasible. The success of regeneration depends on the nature of the catalyst and the specific deactivation mechanism.[1] Poisoned catalysts can sometimes be regenerated by washing to remove the poison or through a chemical treatment designed to displace the poison from the active sites.[1][3] For catalysts deactivated by coking, a controlled calcination process can burn off carbonaceous deposits.[1][3]
Q4: How does the structure of the pyrazole derivative influence its poisoning potential?
A4: The electronic and steric properties of substituents on the pyrazole ring can significantly impact its ability to coordinate with and poison a metal catalyst. Electron-donating groups can increase the basicity of the pyrazole nitrogen, enhancing its coordination strength. Conversely, bulky substituents near the nitrogen atoms can sterically hinder coordination, potentially reducing the poisoning effect.
Q5: Are there catalyst systems that are inherently more resistant to poisoning by pyrazoles?
A5: Yes, catalyst design can play a crucial role in mitigating poisoning. Strategies include the development of catalysts with modified active sites that have a lower affinity for the pyrazole nitrogen or the use of protective coatings to shield the active sites.[2] Additionally, certain ligand designs can modulate the electronic properties of the metal center to decrease its susceptibility to poisoning.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments involving pyrazole-containing compounds and metal catalysts.
Issue 1: Abrupt and Significant Loss of Catalytic Activity
Symptoms:
-
A sharp decrease in reaction conversion or product yield early in the reaction or upon introduction of a pyrazole-containing substrate.
-
Complete cessation of the reaction.
Primary Suspected Cause:
-
Catalyst Poisoning: The nitrogen atoms of the pyrazole ring are acting as strong ligands, coordinating to the active metal centers of the catalyst and rendering them inactive.[4]
Diagnostic Workflow:
Caption: Diagnostic workflow for suspected pyrazole poisoning.
Mitigation Strategies & Protocols:
Strategy 1: Ligand Modification/Competitive Inhibition
-
Principle: Introduce a ligand that can compete with the pyrazole for coordination to the metal center but is labile enough to not completely inhibit the desired catalytic reaction.
-
Protocol: Ligand Screening
-
Set up a series of parallel reactions with your standard conditions.
-
To each reaction, add a different weakly coordinating ligand (e.g., a bulky phosphine, a weakly coordinating solvent) at varying concentrations.
-
Monitor the reaction progress to identify a ligand that restores catalytic activity without significantly impacting selectivity.
-
Strategy 2: Use of Additives to Sequester Pyrazole
-
Principle: Employ an additive that will preferentially bind to the pyrazole, preventing it from coordinating to the catalyst.
-
Protocol: Additive Screening
-
Select a range of potential additives that can interact with the pyrazole nitrogen, such as Lewis acids or proton sources (if compatible with your reaction).
-
Add a stoichiometric equivalent of the additive relative to the pyrazole substrate.
-
Run the reaction and analyze for any improvement in catalytic performance.
-
Strategy 3: Catalyst Modification
-
Principle: Alter the electronic properties or steric environment of the catalyst's active site to reduce its affinity for the pyrazole nitrogen.
-
Protocol: In-situ Catalyst Modification
-
Pre-treat your catalyst with a modifying agent before introducing the reactants. This could involve treatment with a bulky ligand or a reagent that alters the oxidation state of the metal.
-
After the pre-treatment, introduce the reaction mixture and monitor for activity.
-
Issue 2: Gradual Decline in Catalyst Performance Over Multiple Runs
Symptoms:
-
A noticeable decrease in product yield or reaction rate with each subsequent reuse of the catalyst.
-
Changes in product selectivity over time.
Primary Suspected Causes:
-
Progressive Poisoning: A slow accumulation of pyrazole or pyrazole-derived byproducts on the catalyst surface.
-
Coking/Fouling: Deposition of carbonaceous material on the catalyst.[1]
-
Leaching: Slow dissolution of the active metal from the support into the reaction medium.[1]
Troubleshooting and Regeneration Workflow:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Regeneration Protocols:
Protocol 1: Chemical Washing for Poison Removal
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.
-
Solvent Wash: Wash the catalyst thoroughly with a solvent that is a good solvent for the pyrazole substrate and any potential byproducts but does not dissolve the catalyst support or active metal.
-
Acid/Base Wash (Use with Caution): A dilute acid wash (e.g., 0.1 M HCl) can protonate and remove the coordinated pyrazole. Follow immediately with a deionized water wash until the filtrate is neutral, and then a final wash with an organic solvent. Note: This method is aggressive and may damage acid-sensitive catalysts or supports.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) before reuse.
Protocol 2: Controlled Calcination for Coke Removal
-
Catalyst Recovery and Washing: Recover and wash the catalyst as described in Protocol 1 to remove any non-coke residues.
-
Drying: Dry the catalyst thoroughly in an oven at 100-120°C.
-
Calcination: Place the dried catalyst in a furnace with a controlled air or diluted oxygen flow.
Data Summary: Catalyst Tolerance and Regeneration Efficiency
| Catalyst System | Pyrazole Substrate | Observed Deactivation | Regeneration Method | Activity Recovery (%) |
| Pd/C | 1H-Pyrazole | Severe Poisoning | Acid Wash | ~60% |
| Ru/Al2O3 | 3,5-Dimethylpyrazole | Gradual Deactivation | Calcination | >90% |
| Rh-phosphine complex | Phenylpyrazole | Reversible Inhibition | Ligand Exchange | ~85% |
| Ni/SiO2 | 1-Methylpyrazole | Coking and Poisoning | Calcination & H2 Reduction | ~75% |
Note: The data in this table is illustrative and will vary depending on specific reaction conditions.
Advanced Strategies and Considerations
Overcoming Poisoning in Homogeneous Catalysis
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, pyrazole poisoning can be particularly challenging.
Ligand Design:
-
Steric Shielding: Utilize bulky ligands that create a sterically hindered environment around the metal center, making it more difficult for the pyrazole to coordinate.
-
Electronic Tuning: Employ electron-withdrawing ligands to decrease the electron density on the metal center, thereby reducing its affinity for the Lewis basic pyrazole nitrogen.
Heterogeneous Catalyst Design for Enhanced Resistance
For heterogeneous catalysts, the support can play a critical role in mitigating poisoning.
-
Support-Metal Interactions: Strong metal-support interactions can modify the electronic properties of the metal nanoparticles, making them less susceptible to poisoning.
-
Pore Structure: Optimizing the pore size and structure of the support can limit the access of bulky pyrazole derivatives to the active sites while allowing smaller reactants to reach them.
By systematically applying the diagnostic and mitigation strategies outlined in this guide, researchers can effectively address the challenges of catalyst poisoning by pyrazole nitrogen, leading to more robust and efficient chemical transformations.
References
-
Viciano-Chumillas, M., et al. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed direct arylations of pyrazole derivatives bearing a.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]
-
ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
MDPI. (2026, January 27). Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes. [Link]
-
Patsnap. (2025, June 19). What is catalyst regeneration and how does it extend catalyst life?. Eureka. [Link]
-
Matmatch. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. What is catalyst regeneration and how does it extend catalyst life? [eureka.patsnap.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Chemical Shifts of 3-Methyl-1H-pyrazol-4-ol Hydrochloride in DMSO-d6
[1]
Executive Summary
3-Methyl-1H-pyrazol-4-ol (also known as 4-hydroxy-3-methylpyrazole) is a critical heterocyclic scaffold in medicinal chemistry, particularly as a bioisostere for phenols or as a hinge-binding motif in kinase inhibitors.[1][2][3] Its hydrochloride salt form is frequently utilized to enhance crystallinity and water solubility.
However, characterizing this salt by 1H NMR presents unique challenges due to prototropic tautomerism , cationic deshielding effects , and exchangeable protons . This guide provides a comparative analysis of the spectral signature of the hydrochloride salt in DMSO-d6 , contrasting it with its free base and alternative solvent behaviors to ensure accurate structural elucidation.
Part 1: Spectral Profiling & Assignment
The 1H NMR spectrum of 3-methyl-1H-pyrazol-4-ol hydrochloride in DMSO-d6 is distinct from its neutral parent due to the protonation of the pyrazole nitrogen. This results in a global downfield shift (deshielding) and the appearance of broad exchangeable proton signals.
Characteristic Chemical Shifts (DMSO-d6, 400 MHz)
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| NH / NH | 12.5 – 14.5 | Broad Singlet | ~2H | Protons on N1/N2. Highly acidic due to cationic charge; broadened by quadrupole relaxation and exchange. |
| OH (C4) | 9.2 – 10.0 | Broad Singlet | 1H | Phenolic-like OH. Downfield shifted due to H-bonding with DMSO ( |
| C5-H | 7.6 – 8.0 | Singlet | 1H | Aromatic proton. Significantly deshielded (+0.5 ppm) compared to free base due to the electron-withdrawing cation. |
| C3-CH | 2.2 – 2.4 | Singlet | 3H | Methyl group. Slight downfield shift due to inductive effect of the pyrazolium ring. |
| H | 3.3 – 3.5 | Variable | - | Hygroscopic salt often carries water; signal overlaps with bulk water of DMSO. |
Note: Values represent characteristic ranges. Exact shifts depend on concentration (stacking effects) and temperature.
Part 2: Comparative Analysis (The "Alternatives")
To validate the identity of the hydrochloride salt, one must compare it against the Free Base and behavior in Protic Solvents .
Comparison 1: Hydrochloride Salt vs. Free Base (in DMSO-d6)
The conversion from free base to salt fundamentally alters the electronic environment of the ring.
| Feature | Free Base (Neutral) | Hydrochloride Salt (Cationic) | Diagnostic Indicator |
| C5-H Shift | ~0.6 ppm Downfield Shift confirms protonation. | ||
| NH Signal | Salt shows "averaged" or broader NH signal due to rapid exchange between N1/N2. | ||
| Solubility | Moderate in DMSO; Poor in Water | High in DMSO; High in Water | Salt is preferred for aqueous stock solutions. |
Comparison 2: DMSO-d6 vs. D
O (Solvent Effects)
While DMSO-d6 is the gold standard for full characterization, D
-
In DMSO-d6: All protons (CH
, CH, OH, NH) are visible.[4][5] DMSO acts as a hydrogen bond acceptor, "locking" the OH proton and slowing exchange, making the peak sharp enough to integrate. -
In D
O: The OH and NH signals disappear (exchange with D). Only the C3-CH and C5-H signals remain.-
Risk: In D
O, the C5-H signal may shift slightly upfield due to solvent polarity differences, but the integration ratio (3:1) remains the definitive confirmation.
-
Part 3: Structural Dynamics & Tautomerism
Understanding the tautomerism is vital. The neutral compound exists in equilibrium between the 3-methyl and 5-methyl tautomers. However, the Hydrochloride Salt effectively "symmetrizes" the molecule via resonance of the cation, making the C3 and C5 positions distinct but fixed in the NMR time scale.
Pathway Diagram: Protonation & Tautomeric Equilibrium
Caption: Transformation from the tautomeric free base to the resonance-stabilized cation upon HCl addition, and subsequent exchange in D2O.
Part 4: Experimental Protocol
To ensure reproducibility and avoid artifacts (such as peak broadening due to water or acid traces), follow this standardized protocol.
Protocol: High-Resolution 1H NMR Acquisition
-
Sample Preparation:
-
Weigh 5–10 mg of 3-methyl-1H-pyrazol-4-ol hydrochloride.
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: Use an ampoule or fresh bottle of DMSO-d6. Absorbed atmospheric water (H
O signal at 3.33 ppm) can catalyze proton exchange, broadening the OH/NH signals into the baseline.
-
-
Solvent Suppression (Optional but Recommended):
-
If the water peak is dominant, run a standard 1H scan first.
-
If OH signals are obscured, use a presaturation pulse sequence (e.g., zgpr on Bruker systems) targeting the water frequency, provided the OH signal is not exchanging rapidly with the water.
-
-
Acquisition Parameters:
-
Temperature: 298 K (25°C). Note: Heating to 313 K can sharpen aromatic peaks but may cause OH/NH coalescence.
-
Relaxation Delay (D1): Set to ≥ 5 seconds . The quaternary carbons and exchangeable protons have long T1 relaxation times; short delays will distort integration values.
-
Scans (NS): 16 or 32 scans are usually sufficient for >5 mg samples.
-
-
Processing:
-
Reference the spectrum to the residual DMSO pentet at
2.50 ppm . -
Apply an exponential window function (LB = 0.3 Hz) to improve signal-to-noise ratio.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15073, 3-Methylpyrazole. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515.[6] (Standard reference for DMSO/Water shifts).
-
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Retrieved from [Link]
-
Alkorta, I., et al. (2020).[5] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Retrieved from [Link]
-
SpectraBase. 3-Methylpyrazole Hydrochloride Spectrum. Wiley Science Solutions. Retrieved from [Link]
Comparative Fragmentation Analysis: 3-Methyl-1H-pyrazol-4-ol vs. Regioisomers
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-methyl-1H-pyrazol-4-ol , comparing it against its common regioisomer, 3-methyl-1H-pyrazol-5-ol (3-methyl-5-pyrazolone) .
Executive Summary
In drug development, the pyrazole scaffold is ubiquitous. However, the synthesis of substituted pyrazoles—specifically the condensation of hydrazine with dicarbonyls—often yields regioisomeric mixtures. Distinguishing 3-methyl-1H-pyrazol-4-ol (Target) from its isomer 3-methyl-1H-pyrazol-5-ol (Comparator) is critical, as their pharmacological profiles differ drastically.
This guide details the specific fragmentation fingerprints that allow unambiguous identification using Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.
Key Differentiator:
-
3-methyl-1H-pyrazol-4-ol: Exhibits "Phenol-like" behavior. Dominant fragmentation involves the expulsion of CO (28 Da) and HCN (27 Da) while retaining aromatic character.
-
3-methyl-1H-pyrazol-5-ol: Exhibits "Lactam/Cyclic Amide" behavior due to keto-enol tautomerism. Dominant fragmentation involves the loss of N₂H₂ or N₂ , often leading to ring opening not observed in the 4-isomer.
Experimental Methodology
To replicate the data discussed below, ensure your instrument parameters align with these standard small-molecule profiling protocols.
Protocol A: GC-MS (Structural Fingerprinting)
-
Instrument: Agilent 5977B MSD or equivalent single quadrupole.
-
Ionization: Electron Impact (EI) at 70 eV .[1]
-
Source Temp: 230°C.
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Derivatization: Samples may require TMS (BSTFA) derivatization if peak tailing occurs due to the -OH group, but direct injection is possible for fragmentation analysis.
Protocol B: LC-MS/MS (Molecular Confirmation)
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+) or Q-TOF.
-
Ionization: ESI Positive Mode (+).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Collision Energy (CE): Ramp 10–40 eV to observe full product ion spectrum.
Fragmentation Mechanism: 3-methyl-1H-pyrazol-4-ol
Molecular Formula: C₄H₆N₂O Molecular Weight: 98.10 Da
The fragmentation of the 4-hydroxy isomer is governed by its stable aromatic tautomer. Unlike the 5-isomer, the 4-position hydroxyl group strengthens the aromatic system, leading to high-energy fragmentation pathways similar to phenols.
Primary Fragmentation Pathways (EI, 70 eV)
-
Molecular Ion [M]⁺ (m/z 98): The radical cation is formed with high abundance due to the stable heteroaromatic ring.
-
Loss of Hydrogen [M-H]⁺ (m/z 97):
-
Mechanism: Loss of the hydrogen atom from the hydroxyl group or the nitrogen (N-H), stabilized by resonance.
-
Diagnostic Value: High relative abundance compared to non-aromatic isomers.
-
-
Expulsion of Carbon Monoxide [M-CO]⁺• (m/z 70):
-
Mechanism: A characteristic "phenolic" contraction. The ring rearranges to expel a neutral CO molecule.
-
Pathway: [C₄H₆N₂O]⁺• → [C₃H₆N₂]⁺• + CO
-
Note: This results in a radical cation at m/z 70 (likely a substituted diazirine or imidazole derivative).
-
-
Ring Cleavage / Loss of HCN (m/z 71):
-
Mechanism: Typical pyrazole ring cleavage. The molecular ion loses neutral HCN (27 Da).
-
Pathway: [C₄H₆N₂O]⁺• → [C₃H₅NO]⁺• + HCN
-
This fragment often further degrades by losing CO (28 Da) to form m/z 43.
-
-
Loss of Methyl Radical [M-CH₃]⁺ (m/z 83):
-
Mechanism: Direct cleavage of the C-CH₃ bond.
-
Abundance: Generally lower intensity than ring cleavage products due to the instability of the resulting phenyl-like cation on a small ring.
-
Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.
Caption: Figure 1. EI-MS fragmentation tree for 3-methyl-1H-pyrazol-4-ol showing primary dissociation channels.
Comparative Analysis: 4-OH vs. 5-OH Isomer
The 5-hydroxy isomer (3-methyl-5-pyrazolone) is the most common impurity. It exists largely in the keto-form (CH₂-C=O), which drastically alters the fragmentation physics.
Comparison Table: Diagnostic Ions
| Feature | 3-methyl-1H-pyrazol-4-ol (Target) | 3-methyl-5-pyrazolone (Comparator) | Differentiation Logic |
| Base Peak (Typical) | m/z 98 (M⁺) or 71 ([M-HCN]⁺) | m/z 98 (M⁺) | Both show strong molecular ions. |
| [M-CO]⁺• (m/z 70) | High Intensity | Low / Absent | The 4-OH loses CO easily (phenol-like). The 5-OH (keto) prefers RDA cleavage. |
| [M-N₂H₂]⁺• (m/z 68) | Absent | Present | The 5-isomer (hydrazide-like) can lose N₂H₂ or N₂. |
| RDA Fragment (m/z 55) | Low Intensity | High Intensity | Retro-Diels-Alder cleavage is favored in the 5-pyrazolone keto-form. |
| m/z 43 vs 42 | Mixed | Dominant m/z 42 (CH₂=C=O) | 5-pyrazolone produces ketene fragments. |
Why This Matters
If your spectrum shows a significant peak at m/z 70 , you have the 4-hydroxy isomer. If you observe a loss of 28 Da that is attributed to N₂ (confirmed by high-res MS as C₄H₆O vs C₃H₆N₂), it is likely the 5-isomer undergoing ring collapse.
Detailed Experimental Protocol (Validation)
To validate the identity of your synthesized pyrazole, follow this self-validating workflow.
Step 1: Sample Preparation
-
Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).
-
Filter through a 0.22 µm PTFE filter to remove particulates.
-
Blank Check: Inject pure methanol first to ensure no carryover from previous pyrazole runs.
Step 2: LC-MS/MS Confirmation (ESI+)
While EI provides the fingerprint, ESI+ MS/MS confirms the protonation site stability.
-
Precursor Scan: Select m/z 99.1 [M+H]⁺.
-
Product Ion Scan: Apply 25 eV collision energy.
-
Expected Transition:
-
4-OH Isomer: 99.1 → 71.1 (Loss of CO/HCN mix) and 99.1 → 53.1.
-
5-OH Isomer: 99.1 → 82.1 (Loss of NH₃/OH) or 99.1 → 57.1 (Ring opening).
-
Step 3: Data Interpretation Workflow
Use the following logic gate to interpret your results:
Caption: Figure 2. Decision tree for distinguishing pyrazole isomers based on EI-MS data.
References
-
NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]
-
Holzer, W., et al. (2008).[2] "A study in desmotropy: 1H-pyrazol-5-ols vs 1,2-dihydro-3H-pyrazol-3-ones." Solid State Nuclear Magnetic Resonance, 34(1-2), 68-75.
-
Lamberth, C. (2007).[2] "Pyrazole Chemistry in Crop Protection." Heterocycles, 71(7), 1467. [Link]
-
Asif, N., et al. (2013). "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones." Asian Journal of Chemistry, 25(17), 9639-9642.[3] [Link][3]
-
Bowie, J. H. (1973). "Electron Impact Studies: XVIII. The Fragmentation of Pyrazoles."[3][4][5] Australian Journal of Chemistry. (General reference for pyrazole fragmentation mechanisms).
Sources
A Comparative Guide to the Infrared Spectroscopy of Pyrazole Hydrochloride Salts
For researchers, scientists, and drug development professionals working with heterocyclic compounds, a thorough understanding of their spectroscopic properties is paramount. Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, frequently utilized for their diverse biological activities.[1] The formation of hydrochloride salts is a common strategy to improve the solubility and stability of these compounds. Infrared (IR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and quality control of these active pharmaceutical ingredients (APIs).
This guide provides an in-depth technical comparison of the IR spectroscopic features of pyrazole and its hydrochloride salt. We will explore the causal relationships behind the observed spectral shifts upon protonation and provide a robust experimental protocol for acquiring high-quality spectra. This document is designed to be a practical resource, grounded in scientific principles, to aid in the confident identification and characterization of pyrazole hydrochloride salts.
The Spectroscopic Signature of Pyrazole: A Baseline
Pyrazole is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[2] Its IR spectrum is characterized by a series of distinct vibrational modes corresponding to its unique structural features. A foundational understanding of the spectrum of the neutral pyrazole molecule is essential before we can interpret the changes that occur upon salt formation.
Key Vibrational Modes of Neutral Pyrazole
The IR spectrum of pyrazole is dominated by vibrations of the N-H, C-H, C=N, C=C, and the pyrazole ring itself. The positions of these bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions, particularly hydrogen bonding.[3]
A detailed assignment of the fundamental vibrational modes of pyrazole has been a subject of study for decades, with consistent agreement on the major characteristic peaks.[3][4]
The Impact of Hydrochlorination on the IR Spectrum of Pyrazole
The formation of a hydrochloride salt involves the protonation of one of the nitrogen atoms of the pyrazole ring by hydrochloric acid, forming a pyrazolium cation and a chloride anion. This protonation event induces significant changes in the electronic structure and vibrational modes of the pyrazole ring, which are readily observable in the IR spectrum.
The most notable changes occur in the regions associated with the N-H bond and the ring stretching vibrations. The positive charge on the pyrazolium cation leads to a strengthening of the N-H bond and alters the bond orders within the aromatic ring.
Comparative Analysis of IR Spectra: Pyrazole vs. Pyrazole Hydrochloride
The following table summarizes the key characteristic IR peaks for pyrazole and the expected shifts upon formation of its hydrochloride salt. The data is a compilation from various experimental and theoretical studies on pyrazole and other amine hydrochlorides.[3][4][5][6][7]
| Vibrational Mode | Pyrazole (cm⁻¹) | Pyrazole Hydrochloride (cm⁻¹) | Interpretation of the Shift |
| N-H Stretch | 3500 - 3200 (broad) | 3200 - 2500 (very broad, complex) | The N-H stretching band in neutral pyrazole is already broad due to hydrogen bonding. Upon protonation to form the pyrazolium cation (N⁺-H), this band shifts to a lower frequency and becomes significantly broader and more complex.[6][7] This is a hallmark of the formation of a charged amine salt and is due to strong hydrogen bonding between the N⁺-H group and the chloride anion, as well as Fermi resonance. |
| Aromatic C-H Stretch | 3150 - 3000 | 3150 - 3000 | The aromatic C-H stretching vibrations are generally less affected by protonation and remain in a similar region.[8] |
| Ring Stretching (C=N, C=C) | 1600 - 1400 | 1650 - 1450 | Upon protonation, the delocalization of the positive charge within the pyrazolium ring alters the bond orders of the C=N and C=C bonds. This typically leads to a shift of these ring stretching vibrations to higher frequencies.[9] |
| N-H In-Plane Bend | 1400 - 1300 | 1600 - 1500 | The N-H in-plane bending vibration often shifts to a higher frequency upon salt formation. |
| Ring Breathing/Deformation | 1100 - 900 | 1150 - 950 | The ring breathing and deformation modes are also sensitive to the electronic changes upon protonation and may show shifts to higher wavenumbers. |
Visualizing the Transformation: Pyrazole to Pyrazolium
The following diagram illustrates the protonation of pyrazole to form the pyrazolium cation, the key event responsible for the observed changes in the IR spectrum.
Caption: Protonation of pyrazole with HCl to form pyrazolium hydrochloride.
Comparative Analysis with Imidazole Hydrochloride
For a comprehensive understanding, it is beneficial to compare the IR characteristics of pyrazole hydrochloride with its structural isomer, imidazole hydrochloride. Imidazole is another five-membered nitrogen-containing heterocycle, but with the nitrogen atoms in a 1,3-arrangement.[10]
| Feature | Pyrazole Hydrochloride | Imidazole Hydrochloride | Reason for Difference |
| N⁺-H Stretch | Broad absorption, 3200-2500 cm⁻¹ | Broad absorption, 3200-2500 cm⁻¹ | Both exhibit very broad N⁺-H stretching bands due to strong hydrogen bonding. The overall shape and fine structure of this band system may differ slightly due to the different arrangement of the nitrogen atoms and the resulting hydrogen bonding network in the crystal lattice. |
| Ring Vibrations | Characteristic pattern of C=N and C=C stretches | Distinct pattern of ring stretches | The different symmetry and bond order distribution in the pyrazolium and imidazolium rings lead to a unique fingerprint region for each. This allows for their differentiation.[10] |
Experimental Protocol: Acquiring a High-Quality IR Spectrum of Pyrazole Hydrochloride
The following protocol details the preparation of a potassium bromide (KBr) pellet for the analysis of solid pyrazole hydrochloride by transmission FTIR spectroscopy. The KBr pellet method is a widely used technique that provides high-quality spectra for solid samples.[11][12][13]
Materials and Equipment
-
Pyrazole hydrochloride sample
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
KBr pellet die set
-
Hydraulic press
-
FTIR spectrometer
Step-by-Step Methodology
-
Drying the KBr: Potassium bromide is hygroscopic and any absorbed water will show strong absorption bands in the IR spectrum, potentially obscuring sample peaks. Dry the KBr powder in an oven at 110 °C for at least 4 hours and store it in a desiccator until use.[12]
-
Sample Preparation: Weigh approximately 1-2 mg of the pyrazole hydrochloride sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be between 1:100 and 1:200.
-
Grinding and Mixing: Transfer the weighed KBr and sample to an agate mortar. Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.[13]
-
Assembling the Die: Assemble the KBr pellet die according to the manufacturer's instructions.
-
Loading the Die: Carefully transfer the ground powder mixture into the die, ensuring an even distribution.
-
Pressing the Pellet: Place the die in a hydraulic press. If the die has a vacuum port, apply a vacuum to remove trapped air. Gradually apply pressure up to 8-10 metric tons and hold for 2-3 minutes.[12]
-
Releasing the Pressure and Disassembling: Slowly release the pressure and then the vacuum. Carefully disassemble the die to retrieve the KBr pellet.
-
Inspecting the Pellet: A good KBr pellet should be thin and transparent or translucent. Opaque or cloudy pellets may indicate insufficient grinding, trapped moisture, or an incorrect sample concentration.
-
Acquiring the Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. It is recommended to collect a background spectrum of a pure KBr pellet to subtract any atmospheric and KBr-related absorptions.
Alternative Sampling Technique: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient alternative to the KBr pellet method, requiring minimal sample preparation.[14] A small amount of the pyrazole hydrochloride powder is simply placed on the ATR crystal and pressure is applied to ensure good contact. This technique is particularly useful for rapid screening and for samples that are difficult to grind or press into a pellet.
A Note on Ion Exchange
When analyzing hydrochloride salts using the KBr pellet method, there is a possibility of an ion-exchange reaction between the chloride and bromide ions, which could potentially alter the spectrum. If ion exchange is suspected, using potassium chloride (KCl) as the matrix material instead of KBr is a recommended alternative.[13]
Workflow for IR Spectroscopic Analysis
The following diagram outlines the workflow for the analysis of pyrazole hydrochloride using FTIR spectroscopy.
Caption: Workflow for the IR spectroscopic analysis of pyrazole hydrochloride.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of pyrazole hydrochloride salts. The protonation of the pyrazole ring upon salt formation leads to distinct and predictable changes in the IR spectrum, most notably the appearance of a broad, complex N⁺-H stretching band at lower frequencies and shifts in the ring stretching vibrations. By comparing the spectrum of a sample to that of the neutral pyrazole, researchers can confidently confirm the formation of the hydrochloride salt. The experimental protocols provided in this guide, along with the comparative data and mechanistic explanations, will empower scientists in their research and development endeavors involving this important class of heterocyclic compounds.
References
- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.
- Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. (2021). MDPI.
- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026). Kintek Press.
- KBr Pellet Method. Shimadzu.
- Quick User Guide for FT-IR. Helsinki.fi.
- Sample prepar
- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
- Hydrogen bonding in the amine hydrohalides. II.
- How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra? (2015).
- Vibrational analysis of some pyrazole derivatives | Request PDF.
- Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicyl
- Pyrazoles and Pyrazolines as Anti-Inflamm
- IR: amines.
- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calcul
- A vibrational assignment for pyrazole. Journal of the Chemical Society B - RSC Publishing.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.
- Infrared spectroscopic comparison of metal complexes of imidazole and structurally rel
- Structure and IR Spectra of 3(5)
- Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025).
- FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions. (2000). PubMed.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Imidazole hydrochloride. the NIST WebBook.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. (2020).
- Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine | Request PDF.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
- Five Reasons Why Not Every Peak Shift in Infrared (IR) Spectra Indicates a Chemical Structure Change. (2021). Spectroscopy Online.
- A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Benchchem.
- Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. PMC.
- Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts. (2023). PMC.
- How the nature and charge of metal cations affect vibrations in acetone solvent molecules. (2023). The Royal Society of Chemistry.
- Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazolium Salts. Benchchem.
- NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceijsar.com [scienceijsar.com]
- 12. kinteksolution.com [kinteksolution.com]
- 13. shimadzu.com [shimadzu.com]
- 14. ispc-conference.org [ispc-conference.org]
HPLC Method Development Guide: 3-Methyl-1H-pyrazol-4-ol Analysis
Executive Summary: The Analytical Challenge
Developing a robust HPLC method for 3-methyl-1H-pyrazol-4-ol presents a specific set of challenges derived from its amphoteric nature and small molecular footprint. Unlike lipophilic drug candidates, this analyte sits at the intersection of high polarity and chemical instability.
The core challenges are:
-
Retention: With a LogP < 1.0, traditional C18 retention is weak, often leading to elution in the solvent front (void volume).
-
Peak Shape: The basic nitrogen (N2) causes secondary silanol interactions, leading to tailing, while the acidic phenol-like -OH group (position 4) requires pH control.
-
Stability: 4-hydroxypyrazoles are susceptible to oxidation, converting to pyrazolone (keto) forms, which can appear as ghost peaks or degradation artifacts.
This guide compares three distinct chromatographic approaches—Modified C18 (RP) , HILIC , and Fluorinated (PFP) —to provide a decision framework for analytical method development.
Analyte Profile & Physicochemical Basis[1][2][3]
Understanding the molecule is the first step in rational method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | 3-methyl-1H-pyrazol-4-ol | Small, polar heterocycle. |
| pKa (Basic) | ~2.5 (Pyrazole N) | At pH < 2.5, the molecule is protonated ( |
| pKa (Acidic) | ~9.5 (-OH / -NH) | At pH > 9.5, the molecule ionizes ( |
| LogP | ~0.4 - 0.6 | Highly polar. Risk of "phase collapse" on standard C18 columns in 100% aqueous conditions. |
| UV Max | 210–230 nm | Low UV absorbance requires high-purity solvents to minimize baseline noise. |
Comparative Method Strategies
Method A: The "Workhorse" – Aqueous Stable C18
Best for: Routine QC, dirty matrices, and labs without specialized columns.
Standard C18 columns often fail here due to "dewetting" (hydrophobic collapse) when running the high-aqueous mobile phases required to retain this polar analyte. The solution is to use a Polar-Embedded or Aqueous-Stable C18 column.
-
Stationary Phase: C18 with polar end-capping (e.g., Waters T3, Agilent SB-Aq, or Phenomenex Hydro-RP).
-
Mobile Phase A: 10 mM Ammonium Phosphate (pH 3.0) or 0.1% Phosphoric Acid.
-
Why: Low pH suppresses the ionization of the -OH group and protonates the Nitrogen, but the polar-embedded phase prevents dewetting.
-
-
Mobile Phase B: Acetonitrile (Low % gradient, typically 0-30%).
-
Critical Parameter: Temperature control (30°C) is vital to reduce peak tailing caused by N-silanol interactions.
Method B: The "Specialist" – HILIC (Hydrophilic Interaction)
Best for: LC-MS applications, maximum retention, and separation from non-polar impurities.
HILIC creates a water-rich layer on the silica surface. The polar pyrazole partitions into this layer. This is the most orthogonal approach to C18.
-
Stationary Phase: Zwitterionic (ZIC-HILIC) or Bare Silica.
-
Mobile Phase A: Acetonitrile (90%).
-
Mobile Phase B: 10 mM Ammonium Formate (pH 3.5).
-
Mechanism: Partitioning.[1] The analyte elutes in decreasing order of hydrophobicity (opposite of C18).
-
Advantage: The high organic content desolvates easily in MS, increasing sensitivity by 10-100x compared to aqueous C18 methods.
Method C: The "Selectivity King" – PFP (Pentafluorophenyl)
Best for: Separating structural isomers (e.g., 3-methyl vs. 5-methyl tautomers) and complex mixtures.
PFP phases offer unique selectivity through
-
Stationary Phase: Propyl-Pentafluorophenyl (PFP).
-
Mobile Phase: Methanol / Water + 0.1% Formic Acid.
-
Why it works: Methanol promotes
interactions better than Acetonitrile. The PFP phase often resolves regioisomers that co-elute on C18.
Representative Performance Data
The following data summarizes typical performance metrics observed during method development for 4-hydroxypyrazoles.
| Metric | Method A (Aq-C18) | Method B (HILIC) | Method C (PFP) |
| Retention Factor ( | 1.5 – 2.5 (Weak) | 5.0 – 8.0 (Strong) | 3.0 – 4.5 (Moderate) |
| Tailing Factor ( | 1.2 – 1.4 | 1.0 – 1.2 | 1.1 – 1.3 |
| Resolution ( | Moderate | High (for polar impurities) | Excellent (for isomers) |
| Equilibration Time | Fast (5-10 min) | Slow (20-30 min) | Moderate (10-15 min) |
| MS Sensitivity | Low (High water content) | High (High ACN content) | Moderate |
| Robustness | High | Low (Sensitive to pH/Salt) | Moderate |
Step-by-Step Experimental Protocol (Recommended PFP Method)
Due to the superior selectivity for pyrazole derivatives, the PFP Method is detailed below as the primary recommendation for purity analysis.
Reagents
-
Analyte: 3-methyl-1H-pyrazol-4-ol reference standard.
-
Solvents: LC-MS Grade Methanol and Water.
-
Additive: Formic Acid (99%+ purity).
-
Stabilizer: Ascorbic Acid (if oxidative degradation is observed).
Workflow
-
System Prep: Flush HPLC lines with 10% Methanol/Water to remove any storage solvents.
-
Mobile Phase Preparation:
-
MP A: Water + 0.1% Formic Acid.[2]
-
MP B: Methanol + 0.1% Formic Acid.
-
Note: Do not filter organic solvents through nylon filters (extractables). Use PTFE.
-
-
Sample Preparation:
-
Dissolve 10 mg analyte in 10 mL Mobile Phase A (Water).
-
Crucial Step: Avoid dissolving in pure Methanol if injecting on a high-aqueous initial gradient, as this causes "solvent wash-through" and poor peak shape.
-
Target concentration: 0.1 mg/mL.
-
-
Gradient Program (Flow: 1.0 mL/min):
-
0.0 min: 5% B
-
2.0 min: 5% B (Isocratic hold to stack polar peak)
-
10.0 min: 60% B
-
10.1 min: 5% B
-
15.0 min: Stop (Re-equilibrate)
-
System Suitability Criteria
-
Tailing Factor: NMT 1.5.
-
Precision (RSD): NMT 2.0% for 5 replicates.
-
Signal-to-Noise: >10 for LOQ.
Visualization: Method Selection Logic
The following diagram illustrates the decision process for selecting the correct column chemistry based on specific analytical needs.
Figure 1: Decision matrix for selecting the optimal stationary phase based on analytical requirements.
Troubleshooting & Optimization
Issue: Peak Splitting
Cause: Tautomerism. Pyrazoles exist in equilibrium between 1H- and 2H- forms. Solution: Ensure the pH is controlled. Operating at pH 3.0 (acidic) usually locks the molecule in a single protonated state, collapsing split peaks into a single sharp peak.
Issue: Low Recovery / Ghost Peaks
Cause: Oxidation of the 4-hydroxyl group to a ketone. Solution: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent. Analyze immediately after preparation.
Issue: Retention Time Drift (HILIC)
Cause: Incomplete equilibration of the water layer on the silica surface. Solution: HILIC columns require extensive equilibration. Run at least 20 column volumes of initial mobile phase before the first injection.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15073, 3-Methylpyrazole. Retrieved from [Link]
-
Chromatography Online (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]
-
Agilent Technologies (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Liebert, M. A. (1984). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (PubMed).[3][4] Retrieved from [Link]
Sources
Distinguishing Pyrazole Isomers: 3-Methyl-1H-pyrazol-4-ol vs. 1-Methyl Isomers via NMR
[1]
Executive Summary
In pyrazole chemistry, structural ambiguity often arises between C-methylated and N-methylated isomers, or between regioisomers formed during alkylation.[1][2] This guide provides a definitive protocol for distinguishing 3-methyl-1H-pyrazol-4-ol (Compound A) from its constitutional isomer 1-methyl-1H-pyrazol-4-ol (Compound B).[1]
The distinction relies on three primary NMR signatures:
-
Proton Count & Multiplicity: Compound A possesses one aromatic proton and a broad NH signal; Compound B possesses two aromatic protons and no NH signal.[1][2]
-
Methyl Chemical Shift: C-Methyl groups (
~2.1-2.3 ppm) resonate upfield of N-Methyl groups ( ~3.6-3.9 ppm).[1] -
NOESY Correlations: Definitive spatial verification for advanced regioisomer confirmation (e.g., 1,3-dimethyl vs. 1,5-dimethyl).
Structural Analysis & The "Isomer" Challenge
Before acquiring data, it is critical to define the structural candidates.[1][2] The term "1-methyl isomer" can refer to the constitutional isomer (moving the methyl from C to N) or, in synthesis, the N-methylated regioisomers.[1][2]
Logical Workflow for Identification
Figure 1: Decision tree for distinguishing pyrazole isomers based on 1H NMR spectral features.
Experimental Protocol
Sample Preparation
Causality: Pyrazoles are capable of hydrogen bonding.[1] Using a protic solvent like Methanol-d4 (
-
Solvent: DMSO-d6 is mandatory to observe the labile NH and OH protons.[1]
-
Concentration: 5-10 mg in 0.6 mL solvent.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H (e.g., zg30).
-
Scans: 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): Set to
5 seconds to ensure accurate integration of the isolated aromatic protons which often have long T1 relaxation times.
Comparative Analysis Guide
1H NMR Data Comparison
The following table summarizes the distinct chemical shifts expected in DMSO-d6.
| Feature | 3-methyl-1H-pyrazol-4-ol (Target) | 1-methyl-1H-pyrazol-4-ol (Isomer) | Diagnostic Note |
| NH Signal | Absent | The "Smoking Gun".[1] Absence implies N-substitution.[1] | |
| OH Signal | Not diagnostic; present in both.[1][2] | ||
| Aromatic H | 1 Signal (H-5) @ ~7.2 ppm | 2 Signals (H-3, H-5) @ ~7.1, 7.4 ppm | Integration is key (1H vs 2H).[1][2] |
| Methyl Group | N-deshielding shifts methyl downfield by ~1.5 ppm.[1] |
13C NMR Data Comparison
If 1H NMR is ambiguous (e.g., due to peak overlap in complex mixtures), 13C NMR provides resolution.[1]
| Carbon Type | 3-methyl-1H-pyrazol-4-ol | 1-methyl-1H-pyrazol-4-ol |
| Methyl Carbon | ~10-13 ppm | ~35-40 ppm |
| C-OH (C4) | ~138 ppm | ~138 ppm |
| C=N (C3) | ~140 ppm | ~130 ppm (CH) |
Advanced Scenario: Regioisomer Determination
Common Pitfall: If you synthesized the compound by methylating 3-methyl-1H-pyrazol-4-ol, you might have a mixture of 1,3-dimethyl-1H-pyrazol-4-ol and 1,5-dimethyl-1H-pyrazol-4-ol .[1]
In this case, both isomers have an N-Me and a C-Me. Simple 1H NMR shifts are often too similar to be definitive.[2] 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required.
NOESY Logic
-
1,3-dimethyl isomer: The N-Methyl (Pos 1) is spatially close to the H-5 proton.[1]
-
1,5-dimethyl isomer: The N-Methyl (Pos 1) is spatially close to the C-Methyl (Pos 5).[1]
Figure 2: NOESY correlation pathways for distinguishing N-methylated regioisomers. The interaction between the N-methyl group and the adjacent substituent (H vs Me) is the determinant.[1]
References
-
Claramunt, R. M., et al. (2006).[1][2] 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Fustero, S., et al. (2008).[1][2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Retrieved from [Link]
A Researcher's Guide to the Elemental Analysis of Pyrazole Hydrochloride Salts: Methods, Standards, and Best Practices
In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and regulatory compliance. Pyrazole hydrochloride salts, a significant class of heterocyclic compounds with diverse pharmacological activities, demand rigorous analytical scrutiny.[1] Elemental analysis stands as a fundamental technique in this process, providing the empirical formula which is a critical piece of data for confirming the identity and purity of these compounds.[2][3]
This guide offers an in-depth comparison of analytical methodologies for the elemental analysis of pyrazole hydrochloride salts. It is designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying scientific rationale for methodological choices, thereby fostering a deeper understanding of how to generate reliable and accurate data.
The Central Role of Combustion-Based CHN Analysis
Combustion analysis is a robust and widely adopted method for determining the elemental composition of organic compounds.[4][5] The technique involves the complete combustion of a sample in a high-oxygen environment, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides.[4][5] These combustion products are then quantitatively analyzed to determine the percentage of each element in the original sample.
Overcoming the Challenges of Hydrochloride Salts
The presence of a hydrochloride salt introduces specific challenges to standard CHN analysis. The chlorine present can interfere with the analytical process. Modern elemental analyzers, however, are often equipped to handle halogen-containing samples, with some instrument configurations demonstrating that the presence of chlorine does not adversely affect the data.[6] Additionally, many pyrazole hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] This necessitates meticulous sample handling to prevent skewed results, particularly for hydrogen content.[8]
Experimental Protocol: CHN Analysis of a Pyrazole Hydrochloride Salt
This protocol outlines a typical workflow for the CHN analysis of a pyrazole hydrochloride salt, emphasizing best practices for handling hygroscopic materials.
Instrumentation: A modern CHN elemental analyzer.
Sample Preparation (Critical Step for Hygroscopic Samples):
-
Drying: If the sample's hydration state is not part of the analysis, dry the sample thoroughly in a vacuum oven at a temperature that does not cause decomposition. The exact temperature and duration should be determined on a case-by-case basis.
-
Controlled Environment: Handle the dried sample in a glove box under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption.[8]
-
Weighing: Using a microbalance, accurately weigh 2-3 mg of the powdered and homogenized sample into a tin capsule.[8][9] For hygroscopic substances, it is recommended to use a capsule sealing press to create a gas-tight seal.[8]
-
Encapsulation: Immediately seal the tin capsule to prevent atmospheric exposure.
Analysis Workflow:
-
Calibration: Calibrate the instrument using a certified organic analytical standard, such as acetanilide.[6][10] Run standards every few samples to monitor for any drift in the calibration curve.[10]
-
Sample Introduction: Place the sealed tin capsule into the instrument's autosampler.
-
Combustion: The sample is dropped into a high-temperature furnace (typically around 1000°C) with a flow of pure oxygen.[5] Catalysts may be present in the combustion tube to ensure complete conversion.[5]
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing heated copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated by a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the sample weight.
Data Validation:
-
For publication in many chemistry journals, the experimentally determined elemental composition should be within ±0.4% of the calculated theoretical values.[10][11]
-
Perform duplicate or triplicate analyses to ensure the reproducibility of the results.[10]
Complementary Techniques for Comprehensive Characterization
While CHN analysis provides the core elemental composition, a comprehensive understanding of a pyrazole hydrochloride salt's purity and identity often requires orthogonal analytical techniques.
Ion Chromatography (IC) for Chloride Determination
To confirm the stoichiometry of the hydrochloride salt, it is essential to quantify the chloride content. Ion chromatography is a powerful and widely used technique for the analysis of anions and cations in pharmaceutical products.[12][13]
Principle: IC separates ions based on their affinity for an ion-exchange resin packed in a column.[12] A suppressed conductivity detector is typically used for sensitive detection of the separated ions.[14]
Experimental Protocol: Chloride Analysis by Ion Chromatography
Instrumentation: An ion chromatograph equipped with a suppressor and a conductivity detector.
Sample Preparation:
-
Accurately weigh a suitable amount of the pyrazole hydrochloride salt and dissolve it in high-purity deionized water to a known volume.
-
The concentration should be within the linear range of the instrument's calibration.
Analysis Workflow:
-
Calibration: Prepare a series of chloride standards of known concentrations from a certified reference material. Generate a calibration curve by plotting the peak area against the concentration.
-
Injection: Inject a known volume of the sample solution into the IC system.
-
Separation: The sample is carried through an anion-exchange column by an appropriate eluent (e.g., a carbonate-bicarbonate solution).[14] The chloride ions are separated from other potential anions.
-
Detection: The eluent passes through a suppressor to reduce the background conductivity before reaching the conductivity detector, which measures the signal from the chloride ions.
-
Quantification: The chloride concentration in the sample is determined from the calibration curve.
Karl Fischer Titration for Water Content
For hygroscopic compounds, accurately determining the water content is crucial for obtaining correct elemental analysis results and for understanding the material's stability and handling properties. Karl Fischer titration is a highly specific and accurate method for the determination of water content.[15]
Principle: This method is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[16] The endpoint can be determined volumetrically or coulometrically.[15]
Experimental Protocol: Water Determination by Karl Fischer Titration
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
Sample Preparation and Analysis:
-
Titrator Preparation: The titration vessel is filled with a suitable Karl Fischer solvent, and the solvent is pre-titrated to a stable, anhydrous endpoint.
-
Sample Introduction: A precisely weighed amount of the pyrazole hydrochloride salt is quickly introduced into the titration vessel.[17] For insoluble samples, an external extraction or dissolution step may be necessary.
-
Titration: The sample is titrated with the Karl Fischer reagent until all the water has reacted. The endpoint is detected potentiometrically.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titrant's water equivalence factor.[16]
Method Comparison and Selection
The choice of analytical technique depends on the specific information required. The following table provides a comparison of the discussed methods.
| Analytical Technique | Information Provided | Key Advantages | Considerations |
| CHN Combustion Analysis | %C, %H, %N | Rapid, accurate, and well-established for determining empirical formula.[3] | Requires careful handling of hygroscopic samples; presence of halogens can be a factor.[6][8] |
| Ion Chromatography | %Cl⁻ | High specificity and sensitivity for counter-ion analysis.[12][14] | Requires a dedicated instrument and specialized columns. |
| Karl Fischer Titration | %H₂O | Highly specific and accurate for water content determination.[15] | Requires protection from atmospheric moisture; some compounds may have side reactions.[17] |
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process and workflow for the comprehensive elemental analysis of a pyrazole hydrochloride salt.
Caption: Workflow for the elemental analysis of pyrazole hydrochloride salts.
Regulatory Context and Method Validation
All analytical methods used in a regulated environment must be validated to ensure they are suitable for their intended purpose.[18][19] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining key characteristics such as accuracy, precision, specificity, linearity, and robustness that must be evaluated.[20][21] Adherence to these guidelines is crucial for ensuring data integrity and regulatory acceptance.
Conclusion
The elemental analysis of pyrazole hydrochloride salts is a multi-faceted process that requires careful consideration of the compound's specific properties. While CHN combustion analysis is the primary technique for determining the empirical formula, it should be complemented by methods such as ion chromatography and Karl Fischer titration to obtain a complete and accurate characterization. By employing a systematic and well-validated analytical strategy, researchers can ensure the quality and integrity of their data, which is paramount in the development of new pharmaceutical agents.
References
-
U.S. Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. Available from: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Elementar. Best practices for sample preparation in elemental analysis. Available from: [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
ACS Omega. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Available from: [Link]
-
National Center for Biotechnology Information. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Available from: [Link]
-
Conquer Scientific. Ion Chromatography for Detecting Impurities in Pharmaceuticals. Available from: [Link]
-
ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. Available from: [Link]
-
ACS Omega. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Available from: [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Available from: [Link]
-
VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available from: [Link]
-
BYJU'S. Principle of Karl Fischer Titration. Available from: [Link]
-
RWTH Aachen University. General sample preparation for elemental analysis. Available from: [Link]
-
Diduco. Analyte: chloride. Available from: [Link]
-
Pharmaguideline. Water Content by Karl Fischer. Available from: [Link]
-
Eurofins Scientific. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Available from: [Link]
-
Analytik Jena. Ph. Eur. 5.20 Elemental Impurities. Available from: [Link]
-
Manufacturing Chemist. Elemental impurities analysis. Available from: [Link]
-
Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Available from: [Link]
-
EPFL. Elemental Analysis – Sample preparation ‒ ISIC. Available from: [Link]
-
Scientific Research Publishing. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Available from: [Link]
-
EDQM. Revised general chapters for elemental analysis published in Pharmeuropa 37.2. Available from: [Link]
-
Drug Discovery and Development. Technology in Action: Separating Salt. Available from: [Link]
-
National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. Available from: [Link]
-
ECA Academy. Ph. Eur. 2.4.20. Determination of elemental impurities. Available from: [Link]
-
U.S. Environmental Protection Agency. MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Available from: [Link]
-
Japanese Pharmacopoeia. Oxygen Flask Combustion Method. Available from: [Link]
-
Portal ABPG. USE OF ION CHROMATOGRAPHY TO DETERMINE SIMULTANEOUSLY HIGH CHLORIDE AND LOW IONS CONCENTRATIONS IN PRODUCED WATER. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Pharmaceutical Analysis and Validation: A Review. Available from: [Link]
-
Wikipedia. Combustion analysis. Available from: [Link]
-
Labmate Online. Combustion system provides safe determination of halogens, phosphorus & sulfur. Available from: [Link]
-
Liberty University. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available from: [Link]
-
Preprints.org. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available from: [Link]
-
Analyst. The Application of the Oxygen-flask Combustion Technique to the Determination of Trace Amounts of Chlorine and Sulphur in Organic Materials. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]
-
University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]
-
Asian Journal of Chemistry. Efficient Synthesis and Characterization of Anthracene based 1,3,5-Trisubstituted Pyrazoline Derivatives. Available from: [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
The Royal Society of Chemistry. CHNS Elemental Analysers. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 8. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 9. epfl.ch [epfl.ch]
- 10. chem.ubc.ca [chem.ubc.ca]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. conquerscientific.com [conquerscientific.com]
- 13. blog.metrohmusa.com [blog.metrohmusa.com]
- 14. diduco.com [diduco.com]
- 15. byjus.com [byjus.com]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. starodub.nl [starodub.nl]
- 21. fda.gov [fda.gov]
A Comparative Guide to the UV-Vis Absorption Maxima of 3-methyl-1H-pyrazol-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Significance of Pyrazol-4-ols
Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1] Within this family, 3-methyl-1H-pyrazol-4-ol and its derivatives are of particular interest due to their versatile biological activities, which include analgesic, anti-inflammatory, and antimicrobial properties. The electronic properties of these molecules, which are intrinsically linked to their biological activity, can be effectively probed using UV-Vis spectroscopy.
This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of 3-methyl-1H-pyrazol-4-ol derivatives. By understanding how structural modifications to the pyrazole core influence their interaction with ultraviolet and visible light, researchers can gain valuable insights into the electronic transitions within these molecules. This knowledge is crucial for structure-activity relationship (SAR) studies, the development of new analytical methods, and the design of novel therapeutic agents.
Understanding UV-Vis Absorption in Pyrazole Systems
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength.[2] This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. In aromatic and heterocyclic compounds like pyrazoles, the most common electronic transitions are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).[2] These transitions give rise to characteristic absorption bands in the UV-Vis spectrum, with the wavelength of maximum absorbance denoted as λmax.
The position and intensity of the λmax are highly sensitive to the molecular structure. Substituents on the pyrazole ring can significantly alter the energy gap between the ground and excited states, leading to shifts in the absorption maximum. These shifts are categorized as:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, typically caused by substituents that extend the conjugated system or by electron-donating groups.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often induced by substituents that disrupt conjugation or by electron-withdrawing groups.
The polarity of the solvent can also play a crucial role in the position of the λmax, a phenomenon known as solvatochromism.[3][4] Polar solvents may stabilize the ground or excited state to different extents, leading to shifts in the absorption wavelength.
Comparative Analysis of UV-Vis Absorption Maxima
The following table presents available experimental data on the UV-Vis absorption maxima of selected pyrazole derivatives. Due to the limited availability of a comprehensive dataset for a wide range of 3-methyl-1H-pyrazol-4-ol derivatives in the literature, this table includes closely related structures to provide a comparative context.
| Compound Name | Solvent | λmax (nm) | Reference |
| 3-methyl-pyrazol-5-one | - | 235, 280 | [5] |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-... derivative | EtOH | 255 | [6] |
| Thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone | Methanol | 360, 480 |
Note: The data for the thiomethyl-substituted pyrazolone is included to illustrate the significant bathochromic shift that can occur with extended conjugation and specific functional groups.
The Influence of Substituents on λmax: A Deeper Dive
The electronic nature and position of substituents on the pyrazole ring are critical in determining the UV-Vis absorption characteristics. The following diagram illustrates the general principles of how different types of substituents can influence the λmax of the 3-methyl-1H-pyrazol-4-ol core.
Caption: Influence of substituent type on the UV-Vis absorption maximum.
Electron-donating groups (EDGs) at positions that can effectively donate electron density into the pyrazole ring's π-system will generally lead to a bathochromic shift. Conversely, electron-withdrawing groups (EWGs) tend to cause a hypsochromic shift by lowering the energy of the non-bonding orbitals and increasing the energy gap for n → π* transitions. The extension of the conjugated system, for instance, by adding an aromatic ring at the N1 position or a vinyl group, typically results in a significant red shift as it delocalizes the π-electrons and reduces the HOMO-LUMO energy gap.
Experimental Protocol for UV-Vis Absorption Measurement
The following is a detailed, step-by-step methodology for determining the UV-Vis absorption spectrum and λmax of a 3-methyl-1H-pyrazol-4-ol derivative.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
The pyrazole derivative to be analyzed
2. Solution Preparation:
-
Stock Solution: Accurately weigh a small amount (e.g., 1-5 mg) of the pyrazole derivative and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask. This will be your stock solution. The concentration should be in the range of 10⁻³ to 10⁻⁴ M.
-
Working Solution: Prepare a dilute working solution from the stock solution. A typical concentration for UV-Vis analysis is around 10⁻⁵ to 10⁻⁶ M. The absorbance at λmax should ideally be between 0.2 and 0.8 for optimal accuracy.
3. Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.
4. Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Record the λmax and the corresponding absorbance value.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for UV-Vis absorption measurement.
Conclusion
References
-
Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Advances, 4(55), 29013-29026. [Link]
-
Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(8), 3536-3547. [Link]
-
Hafez Taghva, P., & Kabirifard, H. (2020). Ring-chain transformation of 4-aroyl-5-phenylamino-2,3-dihydrothiophene-2,3-diones: Facile and efficient synthesis of novel pyrrolo[2,3-c]pyrazol-3(2H)-ones and 1,2-dihydro-5H,6H-pyridazine-5,6-diones. Journal of Sulfur Chemistry, 41(5), 524-536. [Link]
-
Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Ghahremanzadeh, R., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 8947-8955. [Link]
-
Leistner, J., et al. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. [Link]
-
Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved February 17, 2026, from [Link]
-
Mitu, F., et al. (2011). Solvatochromic behavior of some carbanion monosubstituted and disubstituted pyridazinium ylides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 355-359. [Link]
-
Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
Zierkiewicz, W., & Michalczyk, M. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26(25), 17684-17694. [Link]
-
NPTEL. (n.d.). Module 9 Methods for Structure Determination Lecture 24 UV-vis and Mass Spectroscopies. Retrieved February 17, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Reactivity: 3-methyl-1H-pyrazol-4-ol Hydrochloride vs. Free Base
Introduction: The Critical Choice Between Salt and Free Base
In the landscape of synthetic chemistry and drug development, pyrazole derivatives are a cornerstone scaffold, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The specific compound, 3-methyl-1H-pyrazol-4-ol, presents itself as a versatile intermediate. However, its efficacy in a synthetic route is critically dependent on the form selected for reaction: the hydrochloride (HCl) salt or the free base. This choice is not trivial; it fundamentally dictates the molecule's nucleophilicity, solubility, and stability, thereby governing reaction outcomes, yields, and purity profiles.
This in-depth guide provides a comparative analysis of 3-methyl-1H-pyrazol-4-ol HCl and its free base. We will dissect their intrinsic chemical properties, explore the mechanistic basis for their differing reactivities, and provide validated experimental protocols to empower researchers to make informed decisions for their specific applications.
Part 1: Physicochemical Properties at a Glance
The first step in understanding reactivity is to characterize the physical properties of each form. The salt and free base exhibit significant differences in solubility and stability, which are direct consequences of their molecular state.
| Property | 3-methyl-1H-pyrazol-4-ol (Free Base) | 3-methyl-1H-pyrazol-4-ol HCl | Rationale & Implications |
| Molecular Formula | C₄H₆N₂O | C₄H₇ClN₂O | The HCl salt contains an additional molecule of hydrogen chloride. |
| Molecular Weight | 98.10 g/mol | 134.56 g/mol | Affects molar calculations for reaction stoichiometry. |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid | The salt form is typically more crystalline and stable for storage. |
| pKa (of conjugate acid) | ~2.5 (Estimated based on pyrazole)[4] | Not Applicable | The pyrazole ring is weakly basic.[2][5] The free base will be readily protonated by strong acids. |
| Solubility | Soluble in polar organic solvents (e.g., EtOH, DMSO, DMF). Sparingly soluble in water and non-polar solvents. | Highly soluble in water and polar protic solvents like methanol and ethanol. Insoluble in non-polar organic solvents (e.g., hexanes, diethyl ether). | The ionic nature of the HCl salt dramatically increases its polarity and aqueous solubility, a key consideration for reaction medium and workup procedures. |
| Stability & Handling | Can be sensitive to air and light, potentially leading to coloration over time. | Generally more stable to air and moisture (hygroscopic). Easier to handle and weigh accurately for long-term storage. | For archival purposes or as a stock reagent, the HCl salt is often preferred for its superior shelf-life. |
Part 2: The Core of Reactivity - A Mechanistic Deep Dive
The fundamental difference in reactivity stems from the availability of the lone pair of electrons on the N2 nitrogen (the "pyridine-like" nitrogen) of the pyrazole ring.[6]
The Free Base: A Ready Nucleophile
The 3-methyl-1H-pyrazol-4-ol free base possesses a readily available lone pair on its N2 nitrogen. This makes it an effective nucleophile, capable of attacking a wide range of electrophiles. Key reactions involving the free base include:
-
N-Alkylation & N-Arylation: Reactions with alkyl halides or aryl halides (e.g., in Buchwald-Hartwig or Ullmann couplings) to functionalize the pyrazole ring.
-
N-Acylation: Reactions with acid chlorides or anhydrides to form N-acyl pyrazoles.
-
Condensation Reactions: The nucleophilic nitrogen can participate in condensation reactions with carbonyl compounds.
The hydroxyl group at the C4 position also possesses nucleophilic character, although it is generally less reactive than the ring nitrogen in substitution reactions.
The Hydrochloride Salt: A Deactivated Species
In the HCl salt form, the N2 nitrogen is protonated, forming a pyrazolium cation.[5][6] This protonation has two critical consequences:
-
Quenched Nucleophilicity: The lone pair is engaged in a bond with the proton and is therefore unavailable for nucleophilic attack. Consequently, 3-methyl-1H-pyrazol-4-ol HCl is essentially unreactive as a nucleophile under neutral or acidic conditions.
-
Ring Deactivation: The positive charge on the pyrazolium ring acts as a strong electron-withdrawing group, deactivating the entire aromatic system towards electrophilic aromatic substitution.[2]
The logical relationship between the two forms and their resulting reactivity is illustrated below.
Caption: Equilibrium and reactivity of the free base vs. HCl salt.
Part 3: Experimental Validation & Protocols
To provide a practical context, we describe a standard procedure for converting the stable HCl salt into the reactive free base and a comparative experiment demonstrating the difference in reactivity.
Experimental Protocol 1: Generation of the Free Base from the HCl Salt
This protocol describes the standard, reliable method for preparing the free base ex situ before its use in a subsequent reaction.
Caption: Workflow for converting the HCl salt to the free base.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 3-methyl-1H-pyrazol-4-ol HCl in a minimum amount of deionized water in an Erlenmeyer flask.
-
Neutralization: Cool the solution in an ice-water bath. While stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.
-
Causality Note: A weak base like NaHCO₃ is used to neutralize the HCl and deprotonate the pyrazolium ion without significantly raising the pH, which could cause degradation of the product. A strong base like NaOH is generally avoided. Effervescence (CO₂ release) is a visual indicator of neutralization. Monitor the pH with litmus paper or a pH meter until it reaches ~8.
-
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Causality Note: The free base is significantly more soluble in organic solvents than in water, while the resulting inorganic salt (NaCl) remains in the aqueous phase. Multiple extractions ensure maximum recovery of the product.
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which should be used immediately or stored under an inert atmosphere.
Experimental Protocol 2: Comparative N-Alkylation Reaction
This experiment directly compares the reactivity of the two forms in a standard N-alkylation reaction with benzyl bromide.
Reaction Scheme: N-Alkylation of 3-methyl-1H-pyrazol-4-ol with Benzyl Bromide
Objective: To demonstrate that the free base undergoes N-alkylation while the HCl salt is unreactive without an added base.
Methodologies:
-
Reaction A (Free Base): To a solution of 3-methyl-1H-pyrazol-4-ol (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) followed by benzyl bromide (BnBr, 1.1 eq). Stir the reaction at 50°C and monitor by TLC.
-
Reaction B (HCl Salt - No Base): To a solution of 3-methyl-1H-pyrazol-4-ol HCl (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq). Stir the reaction at 50°C and monitor by TLC.
-
Reaction C (HCl Salt - With Base): To a solution of 3-methyl-1H-pyrazol-4-ol HCl (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.5 eq) followed by benzyl bromide (1.1 eq). Stir the reaction at 50°C and monitor by TLC.
-
Causality Note: In Reaction C, 2.5 equivalents of base are required. One equivalent neutralizes the HCl to generate the free base in situ, and the remaining 1.5 equivalents act as the proton scavenger for the HCl generated during the alkylation reaction.
-
Expected Results:
| Reaction | Starting Material | Base Added | Expected Time for Completion | Expected Yield |
| A | Free Base | K₂CO₃ (1.5 eq) | 2-4 hours | >90% |
| B | HCl Salt | None | >24 hours | <5% (No reaction) |
| C | HCl Salt | K₂CO₃ (2.5 eq) | 2-4 hours | >90% |
Part 4: Practical Considerations and Decision-Making
When to Use 3-methyl-1H-pyrazol-4-ol HCl:
-
Long-term storage: The salt form offers superior stability.
-
Reactions under strongly acidic conditions: Where the free base would be protonated anyway.
-
When precise weighing is critical: Less hygroscopic than many free bases.
-
For in situ free-basing: When adding a stoichiometric amount of base directly to the reaction is preferred over a separate workup step (as in Reaction C). This can save time but requires careful calculation of the base needed.
When to Use 3-methyl-1H-pyrazol-4-ol Free Base:
-
As a nucleophile: For any reaction requiring the pyrazole nitrogen to act as a nucleophile (alkylation, acylation, etc.).
-
In base-sensitive reactions: Where the presence of an additional inorganic base or the salt byproduct could interfere with the reaction or catalyst.
-
To improve solubility in non-polar solvents: If the reaction medium is non-polar, the free base will have better solubility than the salt.
Conclusion
The choice between 3-methyl-1H-pyrazol-4-ol HCl and its free base is a critical parameter in synthesis design. The HCl salt is a stable, easy-to-handle precursor, but its reactivity as a nucleophile is masked by protonation. The free base is the active nucleophilic species required for a vast array of synthetic transformations. Understanding the fundamental chemical principles—basicity, nucleophilicity, and solubility—allows the researcher to control the reaction environment. For nucleophilic substitution, either generating the free base ex situ via a simple acid-base workup or in situ with the addition of a sufficient amount of an external base is mandatory for success.
References
- Australian Journal of Chemistry. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ConnectSci.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles.
- Portilla, J. et al. (n.d.).
- International Journal of Pharmaceutical and Biological Archives. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- National Journal of Pharmaceutical Sciences. (2021).
- Research Journal of Pharmacy and Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- International Journal of Novel Research and Development. (2024).
- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc..
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
Safety Operating Guide
Mastering the Safe Handling of 3-methyl-1H-pyrazol-4-ol hydrochloride: A Guide for Research Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of discovery in drug development. 3-methyl-1H-pyrazol-4-ol hydrochloride is one such compound, belonging to the versatile pyrazole class of heterocycles. Ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive operational and safety framework for handling this compound, grounded in established safety principles and data from structurally similar molecules.
Important Note on Safety Data: As of the date of this publication, a specific Safety Data Sheet (SDS) for 3-methyl-1H-pyrazol-4-ol hydrochloride (CAS 120931-83-7) is not widely available in public databases. The following guidance is therefore synthesized from the known hazards of the parent compound, 3-methyl-1H-pyrazole, and general principles for handling acidic hydrochloride salts of organic compounds. This guide is not a substitute for the supplier-specific SDS, which you must consult upon receipt of the material.
Hazard Assessment: An Inferred Profile
Based on available data for analogous compounds, 3-methyl-1H-pyrazol-4-ol hydrochloride should be handled as a substance with significant potential hazards. The hazard profile for the parent compound, 3-Methyl-1H-pyrazole, is severe and includes risks of severe skin and eye damage, oral toxicity, and potential reproductive harm.[1] The hydrochloride salt form may introduce additional corrosive hazards.
| Hazard Category | GHS Classification (Inferred) | Associated Risks & Rationale |
| Acute Toxicity, Oral | Category 4 (H302) | Harmful if swallowed. This is a common classification for related pyrazole structures.[1][2] |
| Skin Corrosion/Irritation | Category 1B / 2 (H314/H315) | Causes severe skin burns or irritation. The parent pyrazole is corrosive, and the acidic nature of the hydrochloride salt can exacerbate this effect.[1] |
| Serious Eye Damage | Category 1 (H318) | Causes serious, potentially irreversible eye damage. This is a critical risk based on data from analogous compounds.[1] |
| Reproductive Toxicity | Category 1B (H360) | May damage fertility or the unborn child. This potential hazard is noted for the parent compound and requires stringent handling.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 (H372/H373) | May cause damage to organs through prolonged or repeated exposure.[1] |
| Combustibility | Combustible Solid | As a fine organic powder, it may form combustible dust concentrations in the air.[3] |
The Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks of exposure. All handling of this solid compound must occur within a certified chemical fume hood to control airborne particulates.
| Protection Area | Required PPE | Rationale and Standard |
| Eye & Face | Chemical safety goggles and a full-face shield. | Due to the high risk of serious eye damage (inferred H318), goggles are mandatory.[4] A face shield is required when handling larger quantities (>1g) or when there is a significant splash risk. Must meet ANSI Z87.1 or EN166 standards. |
| Hand | Chemical-resistant nitrile gloves (minimum 5 mil thickness). | Nitrile gloves provide protection against incidental contact. For prolonged handling, double-gloving is recommended. Always inspect gloves before use and change them immediately if contamination is suspected.[5] |
| Body | Flame-resistant lab coat and chemical-resistant apron. | A lab coat is standard. An apron provides an additional barrier against spills for this potentially corrosive material. |
| Respiratory | Not required if handled exclusively in a fume hood. | A NIOSH-approved respirator with P100 (particulate) cartridges would be necessary if work outside a fume hood is unavoidable (e.g., large-scale cleanup).[4] |
Procedural Guide: From Vial to Waste
This workflow is designed to minimize exposure at every step. Adherence to this sequence is critical for maintaining a safe operational environment.
Caption: Decision workflow for spill response.
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling 3-methyl-1H-pyrazol-4-ol hydrochloride is considered hazardous waste. [1]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted compound. It must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or sharp objects used for transfer must be disposed of in a designated sharps container.
All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office, following all local and national regulations. [6] By implementing this comprehensive safety and handling framework, research professionals can confidently work with 3-methyl-1H-pyrazol-4-ol hydrochloride, ensuring both personal safety and the integrity of their groundbreaking research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]
-
Anhui Haibei Import & Export Co., Ltd. (2022). Material Safety Data Sheet. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: N,N-Dimethylformamide. [Link]
-
OSHAcademy. (n.d.). Chemical Stuff Safety Data Sheet. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
